P-Tolyltrimethylsilane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170018. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
trimethyl-(4-methylphenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16Si/c1-9-5-7-10(8-6-9)11(2,3)4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHURGPPCGMAMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00305249 | |
| Record name | Trimethyl-p-tolylsilane | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3728-43-6 | |
| Record name | 3728-43-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170018 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trimethyl-p-tolylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00305249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-Tolyltrimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to p-Tolyltrimethylsilane
CAS Number: 3728-43-6
This technical guide provides a comprehensive overview of p-tolyltrimethylsilane, a versatile organosilicon compound. It is intended for researchers, scientists, and professionals in drug development and materials science. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and key applications.
Chemical and Physical Properties
This compound, also known as (4-methylphenyl)trimethylsilane, is a crystalline solid or colorless to light yellow liquid at room temperature.[1][2] It is characterized by the presence of a trimethylsilyl group attached to a toluene ring at the para position.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 3728-43-6 | [2] |
| Molecular Formula | C₁₀H₁₆Si | [2] |
| Molecular Weight | 164.32 g/mol | [2] |
| Appearance | Colorless to light yellow liquid/solid | [1] |
| Melting Point | 38 °C | [1] |
| Boiling Point | 190-193 °C | [2] |
| Density | 0.865 g/mL | [2] |
| Refractive Index | 1.4908 | [1] |
| Flash Point | 46 °C | [1] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Water | Not miscible or difficult to mix | [1] |
| Ether | Soluble | [1] |
| Methanol | Soluble | [1] |
| Tetrahydrofuran (THF) | Miscible | Inferred from synthesis protocols |
| Diethyl Ether | Miscible | Inferred from synthesis protocols |
| Chloroform | Likely soluble (polar aprotic) | General chemical principles |
| Hexane | Likely soluble (nonpolar) | General chemical principles |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the expected spectral data based on its structure and data for analogous compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the trimethylsilyl protons, the aromatic protons, and the methyl protons on the tolyl group.
Table 3: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~0.25 | Singlet | 9H | Si(CH₃)₃ |
| ~2.35 | Singlet | 3H | Ar-CH₃ |
| ~7.15 | Doublet | 2H | Aromatic protons ortho to CH₃ |
| ~7.40 | Doublet | 2H | Aromatic protons ortho to Si(CH₃)₃ |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of this compound will exhibit five signals, corresponding to the five chemically non-equivalent carbon atoms in the molecule.
Table 4: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ -1.0 | Si(CH₃)₃ |
| ~ 21.0 | Ar-CH₃ |
| ~ 128.5 | Aromatic CH ortho to CH₃ |
| ~ 133.5 | Aromatic CH ortho to Si(CH₃)₃ |
| ~ 137.5 | Quaternary aromatic C attached to CH₃ |
| ~ 138.0 | Quaternary aromatic C attached to Si(CH₃)₃ |
Note: The assignments are based on general chemical shift ranges for substituted benzenes and organosilanes.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will show characteristic absorptions for the aromatic ring, the C-H bonds, and the Si-C bonds.
Table 5: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3100-3000 | Aromatic C-H stretch | Medium |
| 2960-2850 | Aliphatic C-H stretch (from CH₃ and Si-CH₃) | Strong |
| 1600-1450 | Aromatic C=C stretch | Medium-Strong |
| 1250 | Si-CH₃ symmetric deformation (umbrella) | Strong |
| 1135 | p-substituted silphenylene group | Strong, Sharp[3] |
| 840-810 | Aromatic C-H out-of-plane bend (p-disubstitution) | Strong |
| 760-700 | Si-C stretch | Medium-Strong |
Mass Spectrometry
The electron ionization (EI) mass spectrum of this compound will exhibit a molecular ion peak and characteristic fragmentation patterns for trimethylsilyl compounds.
Table 6: Major Fragments in the Mass Spectrum of this compound
| m/z | Fragment Ion | Comments |
| 164 | [C₁₀H₁₆Si]⁺˙ | Molecular ion (M⁺˙) |
| 149 | [M - CH₃]⁺ | Loss of a methyl radical from the trimethylsilyl group, often the base peak. |
| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic for toluene derivatives. |
| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation. |
Fragmentation Pathway Diagram:
Caption: Proposed mass spectrometry fragmentation pathway of this compound.
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol describes the synthesis of this compound from 4-bromotoluene and trimethylchlorosilane.
Reaction Scheme:
Caption: Synthesis of this compound via a Grignard reaction.
Materials:
-
4-Bromotoluene
-
Magnesium turnings
-
Trimethylchlorosilane
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Iodine crystal (as initiator)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for air-sensitive reactions (Schlenk line, three-necked flask, dropping funnel, condenser)
Procedure:
-
Preparation of the Grignard Reagent:
-
Under an inert atmosphere (nitrogen or argon), place magnesium turnings in a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add a small crystal of iodine to the flask.
-
Dissolve 4-bromotoluene in anhydrous THF or diethyl ether and add it to the dropping funnel.
-
Add a small portion of the 4-bromotoluene solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required.
-
Once the reaction has started, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed.
-
-
Reaction with Trimethylchlorosilane:
-
Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.
-
Add trimethylchlorosilane dropwise to the stirred Grignard reagent. An exothermic reaction will occur. Maintain the temperature below 20 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing ice and a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
The crude product can be purified by distillation under reduced pressure to yield pure this compound.
-
Applications in Research and Development
This compound serves as a valuable building block in organic synthesis and has potential applications in materials science and drug development.
Organic Synthesis
-
Cross-Coupling Reactions: Aryltrimethylsilanes are precursors to organosilicon nucleophiles used in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling.[1][4][5] In this reaction, the C-Si bond is activated by a fluoride source or a base, allowing for the formation of a new C-C bond with an organic halide or triflate.[1][4] This methodology is an alternative to Suzuki and Stille couplings, avoiding the use of potentially toxic tin reagents.[6]
Hiyama Coupling Mechanism:
Caption: Catalytic cycle of the Hiyama cross-coupling reaction.
-
Protecting Group Chemistry: The trimethylsilyl group can be used as a directing group in electrophilic aromatic substitution reactions.
Drug Development
While direct applications of this compound in pharmaceuticals are not widely reported, its utility in cross-coupling reactions makes it a valuable tool for the synthesis of complex bioactive molecules and pharmaceutical intermediates.[7][8][9] The biaryl motif, which can be constructed using Hiyama coupling, is a common structural feature in many drug candidates.
Materials Science
Organosilanes are fundamental precursors in the synthesis of silicon-containing polymers, such as polysiloxanes and silsesquioxanes.[10][11][12] These materials exhibit a wide range of properties, including high thermal stability, chemical resistance, and tunable mechanical properties, making them suitable for applications in coatings, elastomers, and hybrid organic-inorganic materials. This compound can be functionalized and incorporated into polymer backbones to modify their properties.
Safety Information
This compound is a flammable liquid and solid. It can cause skin and eye irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional chemical safety guidance. Always consult the Safety Data Sheet (SDS) before handling any chemical.
References
- 1. Hiyama Coupling [organic-chemistry.org]
- 2. far-chemical.com [far-chemical.com]
- 3. gelest.com [gelest.com]
- 4. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. The Synthesis of Bioactive Polycyclic Natural Products - Brian Stoltz [grantome.com]
- 10. Silicon-Containing Polymeric Materials [mdpi.com]
- 11. Silicon-containing polymers | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
P-Tolyltrimethylsilane molecular weight and formula
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides the fundamental molecular properties of p-Tolyltrimethylsilane, a compound of interest in various chemical research and development applications.
Core Molecular Data
The essential molecular details of this compound are summarized in the table below for clear and easy reference.
| Property | Value |
| Molecular Formula | C10H16Si[1][2][3][4] |
| Molecular Weight | 164.32 g/mol [2][4][5] |
| Monoisotopic Mass | 164.10213 Da[6] |
Note on Requested Content: This guide focuses on the core molecular data of this compound. As this topic pertains to the fundamental properties of a chemical compound, detailed experimental protocols for synthesis or complex signaling pathways are not applicable in this context. Therefore, the inclusion of experimental methodologies and logical relationship diagrams is not relevant to the scope of this particular guide.
References
- 1. Trimethyl-p-tolylsilane, 95% | Fisher Scientific [fishersci.ca]
- 2. This compound CAS#: 3728-43-6 [amp.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. This compound | 3728-43-6 [amp.chemicalbook.com]
- 5. 3728-43-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. PubChemLite - this compound (C10H16Si) [pubchemlite.lcsb.uni.lu]
An In-Depth Technical Guide to the Synthesis and Preparation of p-Tolyltrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for p-tolyltrimethylsilane, a valuable organosilicon reagent in organic synthesis. The document details the underlying chemical principles, experimental methodologies, and comparative data for the prevalent preparative methods.
Introduction
This compound, also known as 4-methylphenyltrimethylsilane, is an organosilicon compound with significant applications in organic chemistry, particularly as a stable surrogate for the p-tolyl anion in various coupling reactions and as a protecting group. Its synthesis is primarily achieved through nucleophilic substitution on a silicon electrophile, most commonly employing a Grignard reagent. An alternative, though less frequently utilized, method is the Wurtz-Fittig reaction. This guide will explore these synthetic pathways, offering detailed protocols and comparative insights.
Synthesis Methods
The two principal methods for the laboratory-scale synthesis of this compound are the Grignard reaction and the Wurtz-Fittig reaction.
Grignard Reaction
The Grignard reaction is the most common and reliable method for the synthesis of this compound. This method involves the formation of a p-tolylmagnesium halide (a Grignard reagent) from a p-tolyl halide, which then acts as a nucleophile, attacking an electrophilic trimethylsilyl halide, typically trimethylchlorosilane.
Reaction Scheme:
The following is a detailed experimental protocol for the synthesis of this compound via the Grignard reaction, based on established procedures for analogous organosilane preparations.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| p-Bromotoluene | 171.04 | 17.1 g | 0.10 |
| Magnesium Turnings | 24.31 | 2.67 g | 0.11 |
| Trimethylchlorosilane | 108.64 | 13.0 g (15 mL) | 0.12 |
| Anhydrous Diethyl Ether or THF | - | 150 mL | - |
| Iodine | 253.81 | 1 crystal | - |
| Saturated aq. NH4Cl | - | 50 mL | - |
| Anhydrous MgSO4 | 120.37 | - | - |
Procedure:
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stirrer. The apparatus must be flame-dried under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.
-
Grignard Reagent Formation: The magnesium turnings and a crystal of iodine are placed in the flask. A small portion (approx. 10 mL) of a solution of p-bromotoluene in 50 mL of anhydrous diethyl ether is added to initiate the reaction. The reaction is initiated by gentle warming or sonication if necessary, evidenced by the disappearance of the iodine color and the formation of a cloudy solution. The remaining p-bromotoluene solution is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Reaction with Trimethylchlorosilane: The Grignard reagent solution is cooled in an ice bath. A solution of trimethylchlorosilane in 50 mL of anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring. A white precipitate of magnesium salts will form.
-
Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour. The mixture is then carefully poured onto crushed ice and the flask is rinsed with diethyl ether. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction and Drying: The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield this compound as a colorless liquid.
Expected Yield: Based on analogous preparations, the yield is expected to be in the range of 60-80%.
Wurtz-Fittig Reaction
The Wurtz-Fittig reaction is a classic method for the formation of carbon-carbon bonds and can be adapted for the synthesis of organosilanes. This reaction involves the reductive coupling of an aryl halide and a silyl halide in the presence of an alkali metal, typically sodium.
Reaction Scheme:
General Procedure:
-
A mixture of p-bromotoluene and trimethylchlorosilane is dissolved in an anhydrous, inert solvent such as toluene or xylene.
-
Small pieces of sodium metal are added portion-wise to the reaction mixture with vigorous stirring under an inert atmosphere.
-
The reaction is typically exothermic and may require cooling to control the rate.
-
After the sodium has been consumed, the reaction mixture is filtered to remove the sodium salts.
-
The product is isolated from the filtrate by fractional distillation.
Quantitative Data Comparison:
| Method | Typical Yield | Purity | Key Advantages | Key Disadvantages |
| Grignard Reaction | 60-80% (estimated) | High after distillation | High yields, cleaner reaction, well-established | Requires anhydrous conditions, sensitive to protic functional groups |
| Wurtz-Fittig Reaction | Variable (often lower than Grignard) | Lower due to side products | One-pot reaction | Prone to side reactions (homocoupling), use of hazardous sodium metal |
Product Characterization
The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
| Technique | Expected Data |
| ¹H NMR | Aromatic protons (AA'BB' system, ~7.0-7.5 ppm), methyl group on the aromatic ring (~2.3 ppm), trimethylsilyl group (~0.25 ppm) |
| ¹³C NMR | Aromatic carbons, methyl carbon, trimethylsilyl carbons |
| IR Spectroscopy | C-H stretching (aromatic and aliphatic), Si-C stretching (~1250, 840 cm⁻¹) |
| Mass Spectrometry | Molecular ion peak (m/z = 164), characteristic fragmentation pattern |
Visualizing the Synthetic Workflow
The following diagrams illustrate the key reaction pathways and a generalized experimental workflow for the synthesis of this compound.
Caption: Grignard reaction pathway for this compound synthesis.
Caption: Wurtz-Fittig reaction pathway showing the desired product and a common side product.
Caption: Generalized experimental workflow for the synthesis and purification of this compound.
Safety and Handling
-
p-Bromotoluene: Irritant.
-
Magnesium Turnings: Flammable solid.
-
Trimethylchlorosilane: Flammable liquid, corrosive, causes burns.
-
Diethyl Ether/THF: Highly flammable liquids.
-
Sodium Metal: Reacts violently with water.
All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Anhydrous conditions are critical for the success of the Grignard reaction.
Conclusion
The synthesis of this compound is most effectively and reliably achieved through the Grignard reaction. This method offers high yields and a relatively clean reaction profile, making it the preferred choice for laboratory preparations. While the Wurtz-Fittig reaction presents a theoretical alternative, it is generally less efficient due to the formation of side products. Proper experimental technique, particularly the maintenance of anhydrous conditions, is paramount for the successful synthesis and purification of the target compound. The characterization data provided serves as a benchmark for verifying the identity and purity of the final product.
An In-depth Technical Guide to the Spectral Data of p-Tolyltrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the organosilicon compound p-tolyltrimethylsilane. Detailed experimental protocols and data interpretations are included to support research and development activities.
Spectral Data Summary
The following tables summarize the key spectral data for this compound.
Table 1: ¹H NMR Spectral Data for this compound (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.4 - 7.1 | Multiplet | 4H | Aromatic protons (C₆H₄) |
| ~2.3 | Singlet | 3H | Methyl protons (-CH₃) |
| ~0.25 | Singlet | 9H | Trimethylsilyl protons (-Si(CH₃)₃) |
Note: The chemical shifts for the aromatic protons are predicted based on the values for similar aromatic silanes. The actual spectrum may show a more complex splitting pattern (e.g., two doublets) characteristic of a 1,4-disubstituted benzene ring.
Table 2: ¹³C NMR Spectral Data for this compound (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~138 | Quaternary aromatic carbon (C-CH₃) |
| ~137 | Quaternary aromatic carbon (C-Si) |
| ~134 | Aromatic CH |
| ~128 | Aromatic CH |
| ~21 | Methyl carbon (-CH₃) |
| ~-1 | Trimethylsilyl carbons (-Si(CH₃)₃) |
Note: These are estimated chemical shifts. The signals for the two pairs of equivalent aromatic carbons may be distinct.
Table 3: IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 - 3000 | Medium | Aromatic C-H stretch |
| ~2950 - 2850 | Strong | Aliphatic C-H stretch (from -CH₃ and -Si(CH₃)₃) |
| ~1600, ~1500 | Medium-Weak | Aromatic C=C ring stretch |
| ~1250 | Strong | Si-CH₃ symmetric deformation |
| ~840 - 760 | Strong | Si-C stretch |
| ~815 | Strong | C-H out-of-plane bend (p-disubstituted ring) |
Note: Data is based on typical values for aromatic and organosilicon compounds and has been cross-referenced with the NIST WebBook entry for Silane, p-tolyl-trimethyl-.[1]
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 164 | Moderate | [M]⁺ (Molecular ion) |
| 149 | High | [M - CH₃]⁺ |
| 73 | High | [Si(CH₃)₃]⁺ |
Note: The molecular weight of this compound is 164.32 g/mol .[2] The fragmentation pattern is characterized by the loss of a methyl group and the formation of the stable trimethylsilyl cation.
Experimental Protocols
Detailed methodologies for the acquisition of spectral data are provided below.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation: A high-resolution NMR spectrometer, such as a 400 or 500 MHz instrument, is used.
-
¹H NMR Acquisition:
-
The instrument is tuned to the proton frequency.
-
The magnetic field is shimmed to achieve homogeneity.
-
A standard one-pulse sequence is used.
-
Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are acquired for a high-quality spectrum.
-
-
¹³C NMR Acquisition:
-
The instrument is tuned to the carbon-13 frequency.
-
A proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom.
-
A wider spectral width (e.g., 250 ppm) is used.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.
-
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the clean salt plates is recorded.
-
The sample is placed in the spectrometer's sample compartment.
-
The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.
-
Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
-
2.3 Mass Spectrometry (MS)
-
Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation from any impurities and to ensure volatilization. A small amount of the sample is injected into the GC, where it is vaporized and carried through a capillary column by an inert gas (e.g., helium).
-
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is commonly used for small molecules.
-
Data Acquisition:
-
As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
-
In the EI source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum, which is a plot of relative intensity versus m/z.
-
Visualizations
Diagram 1: Spectroscopic-Structural Correlation
Caption: Relationship between spectroscopic methods and the structural information they provide for this compound.
Diagram 2: General Experimental Workflow for Spectroscopic Analysis
Caption: A generalized workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Safety Guide to p-Tolyltrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data available for p-Tolyltrimethylsilane (CAS No. 3728-43-6). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the potential hazards, handling procedures, and emergency responses associated with this compound.
Chemical Identification and Physical Properties
This compound, also known as 4-(trimethylsilyl)toluene, is an organosilicon compound.[1][2][3] Its fundamental physical and chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 3728-43-6 |
| Molecular Formula | C10H16Si |
| Molecular Weight | 164.32 g/mol [1][2][4] |
| Appearance | Colorless to light yellow liquid/solid[2][5] |
| Melting Point | 38°C[2][3][6] |
| Boiling Point | 92°C @ 33 mmHg[2][6] |
| Density | 0.865 g/cm³[2][6] |
| Flash Point | 46°C[2][6] |
| Water Solubility | Not miscible or difficult to mix in water[2][4] |
| Refractive Index | 1.4908[2][6] |
Hazard Identification and Classification
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
| Hazard Class | GHS Code | Description |
| Flammable liquids | H226 | Flammable liquid and vapour |
| Skin corrosion/irritation | H315 | Causes skin irritation |
| Serious eye damage/eye irritation | H319 | Causes serious eye irritation |
Data sourced from ChemicalBook.[5]
Signal Word: Danger[7]
Toxicological Information
Experimental Protocols
Specific experimental protocols for the determination of the safety data presented in this guide are not publicly available. The provided data is based on information from suppliers and chemical databases.
Spill and Exposure Response
The following diagrams outline the recommended procedures for handling a spill of this compound and the first aid measures to be taken in case of accidental exposure.
References
- 1. scbt.com [scbt.com]
- 2. This compound CAS#: 3728-43-6 [amp.chemicalbook.com]
- 3. 3728-43-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Trimethyl-p-tolylsilane, 95% | Fisher Scientific [fishersci.ca]
- 5. This compound | 3728-43-6 [amp.chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. 3728-43-6|Trimethyl(p-tolyl)silane| Ambeed [ambeed.com]
Commercial Availability and Synthetic Utility of p-Tolyltrimethylsilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of p-Tolyltrimethylsilane, a versatile organosilicon reagent. Furthermore, it offers detailed experimental protocols for its synthesis and a key application in cross-coupling reactions, providing valuable information for researchers in organic synthesis and drug development.
Commercial Availability and Suppliers
This compound is readily available from a variety of chemical suppliers, catering to both research and bulk scale requirements. Purity levels typically range from 95% to over 99%, with detailed specifications often available upon request from the supplier. While pricing is subject to change and depends on the quantity and purity, the following table summarizes prominent suppliers and available data. Researchers are advised to request quotations from suppliers for the most current pricing information.
| Supplier | Reported Purity | Notes |
| BOC Sciences | 99% | A global supplier of research chemicals and pharmaceutical ingredients.[1] |
| Fisher Scientific | 95% | A major distributor of scientific products, including a range of chemicals. |
| ChemicalBook | 99% min, Min 98% HPLC | An online platform listing various chemical suppliers, primarily from Asia.[1] |
| Shaanxi Dideu Medichem Co. Ltd. | 99% | Listed as a supplier on ChemicalBook.[1] |
| Career Henan Chemical Co. | Min 98% HPLC | Listed as a supplier on ChemicalBook.[1] |
| ZHENGZHOU JIUYI TIME NEW MATERIALS CO,.LTD. | 99% min | Listed as a supplier on ChemicalBook.[1] |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol details the synthesis of this compound from 4-bromotoluene and trimethylchlorosilane using a Grignard reaction. This method is a common and effective way to prepare aryltrimethylsilanes.
Reaction Scheme:
Materials:
-
4-Bromotoluene
-
Magnesium turnings
-
Iodine (a small crystal for initiation)
-
Trimethylchlorosilane
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (three-neck flask, condenser, dropping funnel, nitrogen/argon inlet)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under a nitrogen or argon atmosphere, add magnesium turnings.
-
Add a small crystal of iodine to the flask to activate the magnesium surface.
-
Prepare a solution of 4-bromotoluene in anhydrous THF in the dropping funnel.
-
Add a small portion of the 4-bromotoluene solution to the magnesium turnings. The reaction should initiate, indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.
-
Once the reaction has initiated, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent (p-tolylmagnesium bromide).
-
-
Reaction with Trimethylchlorosilane:
-
Cool the Grignard reagent solution in an ice-water bath.
-
Add trimethylchlorosilane dropwise to the stirred Grignard solution via the dropping funnel. An exothermic reaction will occur. Maintain the temperature below 20°C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture again in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and add diethyl ether to extract the product.
-
Separate the organic layer and wash it sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
-
Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide
This protocol describes a representative application of this compound in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with an aryl halide. In this reaction, the trimethylsilyl group is converted to a boronic acid or ester in situ, which then participates in the cross-coupling.
Reaction Scheme:
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Bis(pinacolato)diboron (B2pin2)
-
Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))
-
Base (e.g., potassium carbonate or cesium fluoride)
-
Solvent (e.g., 1,4-dioxane or toluene)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup:
-
In a dry Schlenk flask under a nitrogen or argon atmosphere, combine this compound, the aryl halide, bis(pinacolato)diboron, the palladium catalyst, and the base.
-
Add the anhydrous solvent via syringe.
-
-
Reaction Execution:
-
Degas the reaction mixture by bubbling nitrogen or argon through the solution for 10-15 minutes, or by using a freeze-pump-thaw cycle.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired biaryl product.
-
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and a key reaction of this compound.
Caption: Workflow for the Grignard synthesis of this compound.
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
An In-depth Technical Guide to the Basic Reactivity of P-Tolyltrimethylsilane with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
P-tolyltrimethylsilane is an organosilicon compound featuring a trimethylsilyl group attached to a toluene moiety at the para position. This arrangement imparts unique reactivity towards electrophiles, primarily governed by the phenomenon of ipso-substitution. This technical guide provides a comprehensive overview of the fundamental reactivity of this compound with various electrophilic reagents, including halogens, acyl chlorides, and nitrating agents. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to serve as a valuable resource for researchers in organic synthesis and drug development.
Core Principles of Reactivity
The defining characteristic of the reactivity of this compound with electrophiles is the propensity for ipso-substitution . In this type of electrophilic aromatic substitution, the electrophile displaces the trimethylsilyl (-SiMe₃) group from the aromatic ring, rather than a hydrogen atom. This regioselectivity is attributed to the stabilizing effect of the silicon atom on the carbocationic intermediate, known as the β-silicon effect.
The attack of an electrophile (E⁺) at the carbon atom bearing the trimethylsilyl group leads to the formation of a Wheland intermediate. This intermediate is significantly stabilized by the adjacent silicon atom through hyperconjugation, which facilitates the cleavage of the carbon-silicon bond to yield the substituted product.
Reactions with Key Electrophiles
Halogenation (Bromination)
Ipso-bromodesilylation of this compound provides a regioselective route to 4-bromotoluene. The reaction typically proceeds under mild conditions with molecular bromine, often in the presence of a Lewis acid catalyst or in a suitable solvent.
Table 1: Quantitative Data for Ipso-Bromination of this compound
| Electrophile | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Br₂ | CH₂Cl₂ | 0 to rt | 1 | >95 |
Acylation (Friedel-Crafts Acylation)
The Friedel-Crafts acylation of this compound offers a direct method for the synthesis of 4-methylacetophenone, a valuable intermediate in various synthetic endeavors. The reaction involves the treatment of this compound with an acyl chloride, such as acetyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride.
Table 2: Quantitative Data for Ipso-Acylation of this compound
| Acylating Agent | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetyl Chloride | AlCl₃ | CH₂Cl₂ | 0 to rt | 2 | ~90 |
Nitration
Ipso-nitration of this compound allows for the regioselective introduction of a nitro group to the para-position of the toluene ring, yielding 4-nitrotoluene. Traditional nitrating agents can be employed, though milder and more selective methods have been developed to avoid potential side reactions.
Table 3: Quantitative Data for Ipso-Nitration of this compound
| Nitrating Agent | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-Nitrosaccharin | Mg(OTf)₂ / ACN | 85 | 22 | High (general for arylsilanes) |
Experimental Protocols
General Procedure for Ipso-Bromination
To a solution of this compound (1.0 eq) in dichloromethane (CH₂Cl₂) at 0 °C is added a solution of bromine (1.1 eq) in CH₂Cl₂ dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 1 hour. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to afford 4-bromotoluene.
General Procedure for Ipso-Acylation (Friedel-Crafts)
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dichloromethane (CH₂Cl₂) at 0 °C is added acetyl chloride (1.1 eq) dropwise. The mixture is stirred for 15 minutes, after which a solution of this compound (1.0 eq) in CH₂Cl₂ is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2 hours. The reaction is then carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield 4-methylacetophenone.
Mandatory Visualizations
Reaction Mechanisms and Workflows
Caption: General mechanism of electrophilic ipso-substitution.
Caption: A typical experimental workflow for ipso-substitution.
Conclusion
This compound serves as a versatile substrate for electrophilic aromatic substitution, proceeding via a highly regioselective ipso-substitution pathway. This reactivity allows for the clean and efficient synthesis of various para-substituted toluene derivatives, which are important building blocks in the pharmaceutical and materials science industries. The experimental protocols and data summarized in this guide offer a practical foundation for the application of this compound in organic synthesis.
Introduction to the tolyl group in organic chemistry
An In-depth Technical Guide to the Tolyl Group in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of organic chemistry, the tolyl group, a functional group derived from toluene, is a fundamental building block with significant implications in the synthesis of a wide array of organic compounds, including active pharmaceutical ingredients (APIs). A tolyl group consists of a methyl group attached to a benzene ring, and it exists as three structural isomers: ortho (o-tolyl), meta (m-tolyl), and para (p-tolyl).[1][2] The position of the methyl group relative to the point of attachment on the aromatic ring dictates the steric and electronic properties of the molecule, thereby influencing its reactivity and biological activity. This guide provides a comprehensive overview of the tolyl group, its properties, synthesis, and applications, with a particular focus on its relevance to drug development.
Nomenclature and Structure
The nomenclature of tolyl-containing compounds follows the IUPAC guidelines for substituted benzenes. The prefixes ortho-, meta-, and para- (or their numerical equivalents 2-, 3-, and 4-) are used to denote the relative positions of the methyl group and the substituent.[3] For example, the three isomers of cresol are o-cresol (2-methylphenol), m-cresol (3-methylphenol), and p-cresol (4-methylphenol). The general formula for a tolyl group is CH₃C₆H₄–R.[1]
The abbreviation "Tol" is sometimes used to represent the tolyl group, particularly the p-tolyl isomer.[4]
Caption: The three structural isomers of the tolyl group.
Physical and Chemical Properties
The tolyl group is considered nonpolar and hydrophobic.[1] Its physical and chemical properties are influenced by the electronic effect of the methyl group, which is weakly electron-donating through induction and hyperconjugation. This property makes the aromatic ring of the tolyl group more susceptible to electrophilic aromatic substitution than benzene.[5]
Quantitative Data Summary
The following tables summarize key quantitative data for representative tolyl-containing compounds.
Table 1: Physical Properties of Toluidine Isomers
| Property | o-Toluidine | m-Toluidine | p-Toluidine |
| Melting Point (°C) | -23 | -30 | 44 |
| Boiling Point (°C) | 200 | 203 | 200 |
| Density (g/cm³) | 1.004 | 0.989 | 0.962 |
Table 2: Spectroscopic Data for Cresols
| Spectroscopic Data | o-Cresol | m-Cresol | p-Cresol |
| ¹H NMR (δ, ppm) | |||
| Ar-H | 6.7-7.2 | 6.6-7.1 | 6.7 (d), 7.0 (d) |
| CH₃ | 2.2 | 2.3 | 2.3 |
| OH | ~5.0 | ~5.1 | ~4.8 |
| ¹³C NMR (δ, ppm) | |||
| C-OH | 152.0 | 155.0 | 151.7 |
| C-CH₃ | 131.0 | 139.0 | 130.0 |
| CH₃ | 15.8 | 21.4 | 20.5 |
| IR (cm⁻¹) | |||
| O-H stretch | 3610 | 3612 | 3615 |
| C-O stretch | 1225 | 1220 | 1230 |
Synthesis and Reactions
The tolyl group can be introduced into molecules through various synthetic methods, with Friedel-Crafts alkylation being a classic example.[6][7] Additionally, C-C coupling reactions, such as the Suzuki coupling, are widely employed to incorporate tolyl moieties.[1][8][9]
Key Reactions Involving the Tolyl Group
-
Electrophilic Aromatic Substitution: The electron-donating nature of the methyl group directs incoming electrophiles to the ortho and para positions.
-
Oxidation of the Methyl Group: The methyl group can be oxidized to a carboxyl group, converting the tolyl group into a toluic acid derivative.
-
Formation of Tosylates: The p-tolylsulfonyl group (tosyl group, Ts), derived from p-toluenesulfonic acid, is an excellent leaving group in nucleophilic substitution reactions and serves as a protecting group for alcohols and amines.[10][11][12]
Experimental Protocols
Protocol 1: Friedel-Crafts Alkylation of Benzene with Toluene
This protocol describes the synthesis of a mixture of diphenylmethane isomers by reacting benzene with benzyl chloride in the presence of a Lewis acid catalyst.
Materials:
-
Benzene (anhydrous)
-
Benzyl chloride
-
Aluminum chloride (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (anhydrous)
-
Organic solvent (e.g., dichloromethane)
Procedure:
-
To a stirred solution of anhydrous benzene in a flask equipped with a reflux condenser and a drying tube, slowly add anhydrous aluminum chloride.
-
Add benzyl chloride dropwise to the reaction mixture.
-
After the addition is complete, heat the mixture under reflux for a specified time, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and wash it successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography.
References
- 1. Tolyl group - Wikipedia [en.wikipedia.org]
- 2. brainly.in [brainly.in]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. homework.study.com [homework.study.com]
- 8. Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Tosyl group - Wikipedia [en.wikipedia.org]
- 11. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 12. proprep.com [proprep.com]
An In-depth Technical Guide to the Physical Properties of p-Tolyltrimethylsilane
This technical guide provides a comprehensive overview of the key physical properties of p-tolyltrimethylsilane, specifically its melting and boiling points. The information is tailored for researchers, scientists, and professionals in drug development who may utilize this organosilicon compound in their work. This document presents a compilation of reported values, detailed experimental methodologies for their determination, and a workflow diagram to illustrate the logical process of these measurements.
Physical Properties of this compound
This compound, also known as (4-methylphenyl)trimethylsilane, is an organosilicon compound with the chemical formula C10H16Si. Accurate knowledge of its physical properties is crucial for its handling, purification, and application in various chemical syntheses.
Data Presentation
The experimentally determined and reported physical properties of this compound are summarized in the table below. It is important to note the pressure at which boiling points are measured, as this significantly affects the observed temperature.
| Physical Property | Value | Conditions |
| Melting Point | 38 °C[1][2] | Atmospheric Pressure |
| Boiling Point | 191-192 °C[3] | Atmospheric Pressure (760 mmHg) |
| 92 °C[1][2][4] | 33 mmHg | |
| 190 °C[5] | 33 torr (Note: This is likely a typographical error and should be considered with caution) |
The discrepancy in some reported boiling points can be attributed to measurements taken at different pressures. The value of 92 °C is reported at a reduced pressure of 33 mmHg, while the higher values are at or near atmospheric pressure.
Experimental Protocols
The determination of melting and boiling points is a fundamental practice in chemical characterization. The following are detailed methodologies applicable to the determination of these properties for this compound and similar organosilicon compounds.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The capillary method is a common and reliable technique for this measurement.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of this compound is finely ground into a powder using a mortar and pestle to ensure uniform heating.
-
Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. The sample height should be approximately 2-3 mm.
-
Measurement:
-
The loaded capillary tube is placed into the heating block of the melting point apparatus.
-
A rapid heating rate is initially used to approach the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute approximately 15-20 °C below the anticipated melting point.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-2 °C).
-
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. This can be determined at atmospheric pressure or under reduced pressure.
1. Thiele Tube Method (Atmospheric Pressure):
This method is suitable for small quantities of liquid.
Apparatus:
-
Thiele tube
-
High-boiling point mineral oil
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attachment
Procedure:
-
A small amount of this compound (a few milliliters) is placed in the small test tube.
-
A capillary tube, sealed at one end, is placed open-end down into the test tube.
-
The test tube is attached to a thermometer using a rubber band.
-
The assembly is placed in a Thiele tube containing mineral oil, ensuring the sample is below the oil level.
-
The side arm of the Thiele tube is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is stopped, and the apparatus is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
2. Distillation Method (Atmospheric or Reduced Pressure):
For larger quantities, the boiling point can be determined during distillation.
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer and adapter
-
Heating mantle
-
Vacuum source (for reduced pressure)
-
Manometer (for reduced pressure)
Procedure:
-
The distillation apparatus is assembled. The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.
-
The liquid is heated to a steady boil.
-
The temperature at which the vapor is continuously condensing and the distillate is collected at a steady rate is recorded as the boiling point.
-
For reduced pressure distillation, the system is connected to a vacuum pump, and the pressure is monitored with a manometer. The boiling point is recorded at the stable reduced pressure.
Correction of Boiling Point to Standard Pressure: If the boiling point is measured at a pressure other than 760 mmHg, it can be corrected to the normal boiling point using a pressure nomograph or various empirical equations. This is particularly important when comparing experimental values to literature values reported at standard pressure.
Logical Workflow Visualization
The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.
Caption: Experimental workflow for determining the melting and boiling points of this compound.
References
- 1. chembk.com [chembk.com]
- 2. 3728-43-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Trimethyl-p-tolylsilane, 95% | Fisher Scientific [fishersci.ca]
- 4. trimethyl-(4-methylphenyl)silane, CAS No. 3728-43-6 - iChemical [ichemical.com]
- 5. trimethyl-(4-methylphenyl)silane3728-43-6,Purity96%_Tetrahedron Scientific Inc [molbase.com]
An In-depth Technical Guide to the Solubility of P-Tolyltrimethylsilane in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of p-tolyltrimethylsilane in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed framework for solubility determination, including established experimental protocols and a logical workflow for assessing solubility.
Introduction to this compound
This compound is an organosilicon compound with the chemical formula (CH₃)₃SiC₆H₄CH₃. It is a versatile reagent in organic synthesis, often utilized in cross-coupling reactions and as a protecting group. Understanding its solubility is crucial for reaction optimization, purification processes, and formulation development.
Qualitative Solubility Profile
Based on available chemical data, this compound exhibits the following general solubility characteristics:
-
Water: It is not miscible or is difficult to mix with water.[1][2][3][4][5][6][7]
-
Organic Solvents: It is generally soluble in some organic solvents, including ether and methanol.[2]
Given its chemical structure—a nonpolar aromatic ring and a trimethylsilyl group—it is anticipated to be soluble in a range of nonpolar and moderately polar organic solvents.
Quantitative Solubility Data
A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of common organic solvents. The absence of this data in the public domain highlights the necessity for experimental determination for specific applications. This guide provides detailed protocols for researchers to generate this data in their own laboratories.
Table 1: Quantitative Solubility of this compound in Common Organic Solvents
| Solvent | Chemical Formula | Polarity | Temperature (°C) | Solubility ( g/100 mL) |
| Data not available in the public domain. |
Researchers are encouraged to use the experimental protocols outlined in Section 4 to populate this table for their specific solvent systems and experimental conditions.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for the qualitative and quantitative determination of the solubility of this compound.
4.1. Qualitative Solubility Determination
This method provides a rapid assessment of solubility and is useful for initial solvent screening.
Objective: To quickly determine if this compound is soluble, partially soluble, or insoluble in a given solvent at a specific temperature.
Materials:
-
This compound
-
A selection of common organic solvents (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, ethanol, methanol)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 10-20 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 60 seconds.
-
Visually inspect the solution against a contrasting background.
-
Observation:
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: A portion of the solid dissolves, but some solid particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record the observations. For a more comprehensive screening, this can be repeated at different temperatures (e.g., room temperature, 40°C, 60°C) by using a temperature-controlled shaker or water bath.
4.2. Quantitative Solubility Determination (Shake-Flask Method)
This is a widely accepted method for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.
Objective: To determine the saturation concentration of this compound in a solvent at equilibrium.
Materials:
-
This compound
-
High-purity organic solvent of choice
-
Analytical balance
-
Thermostatic shaker or water bath
-
Centrifuge
-
Syringe filters (chemically compatible with the solvent, e.g., PTFE)
-
Volumetric flasks and pipettes
-
A suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer, gas chromatograph (GC), or high-performance liquid chromatograph (HPLC))
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume or mass of the solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker set to the desired temperature.
-
Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). It is advisable to confirm that equilibrium has been reached by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the solution to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a pre-warmed (to the experimental temperature) syringe.
-
Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.
-
-
Quantification:
-
Accurately determine the mass or volume of the filtered saturated solution.
-
Evaporate the solvent from the vial under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause the solute to decompose.
-
Once the solvent is completely removed, weigh the vial containing the dried solute. The difference in weight will give the mass of the dissolved this compound.
-
Alternatively, the concentration of the filtered solution can be determined using a pre-calibrated analytical method such as GC or HPLC. This involves creating a calibration curve with known concentrations of this compound in the same solvent.
-
-
Calculation of Solubility:
-
Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for assessing the solubility of this compound.
This guide provides a foundational understanding and practical protocols for researchers and professionals working with this compound. While specific quantitative data is currently lacking in the literature, the methodologies described herein offer a robust approach to determining its solubility in various organic solvents, thereby enabling more efficient and effective scientific research and development.
References
- 1. This compound CAS#: 3728-43-6 [m.chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. This compound | 3728-43-6 [chemicalbook.com]
- 4. This compound CAS#: 3728-43-6 [amp.chemicalbook.com]
- 5. 3728-43-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Trimethyl-p-tolylsilane, 95% | Fisher Scientific [fishersci.ca]
- 7. This compound | 3728-43-6 [amp.chemicalbook.com]
Methodological & Application
Application Notes and Protocols for p-Tolyltrimethylsilane as a Tolyl Source in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of p-tolyltrimethylsilane as a tolyl source in palladium-catalyzed cross-coupling reactions, particularly focusing on the Hiyama coupling. This document offers detailed experimental protocols, data presentation, and visualizations to guide researchers in employing this versatile reagent for the synthesis of complex molecules and in drug development.
Introduction
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. Among the various organometallic reagents utilized, organosilanes have gained significant attention due to their stability, low toxicity, and the environmentally benign nature of their byproducts. This compound is an accessible and stable organosilicon compound that can serve as an effective source of a tolyl group in the synthesis of biaryl and other complex aromatic structures, which are prevalent in pharmaceuticals and functional materials.
The Hiyama coupling, a palladium-catalyzed reaction between an organosilane and an organic halide, is a key method for utilizing reagents like this compound.[1] A crucial aspect of this reaction is the activation of the relatively inert carbon-silicon bond, which is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base.[2]
Key Advantages of this compound in Cross-Coupling
-
Stability: this compound is a stable, easily handled liquid, compatible with a wide range of reaction conditions.[3]
-
Low Toxicity: Compared to organotin and organoboron compounds, organosilanes and their byproducts are generally less toxic.[4]
-
Availability: The starting materials for the synthesis of this compound are readily available.
Data Presentation
The following table summarizes representative quantitative data for the Hiyama cross-coupling of an arylsilane (using phenyltrimethoxysilane as a proxy for this compound due to a lack of specific literature data) with various aryl halides. These data illustrate the expected yields and scope of the reaction.
Table 1: Representative Yields for the Palladium-Catalyzed Hiyama Cross-Coupling of Aryl Halides with an Arylsilane [4]
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Iodoanisole | 4-Methoxy-4'-methylbiphenyl | 95 |
| 2 | 4-Bromoacetophenone | 4-Acetyl-4'-methylbiphenyl | 92 |
| 3 | 1-Iodonaphthalene | 1-(4-Methylphenyl)naphthalene | 90 |
| 4 | 4-Iodonitrobenzene | 4-Methyl-4'-nitrobiphenyl | 98 |
| 5 | 4-Bromobenzonitrile | 4-Cyano-4'-methylbiphenyl | 85 |
| 6 | 3-Bromopyridine | 3-(4-Methylphenyl)pyridine | 78 |
| 7 | 2-Chlorotoluene | 2,4'-Dimethylbiphenyl | 75 |
| 8 | 1-Chloro-4-nitrobenzene | 4-Methyl-4'-nitrobiphenyl | 88 |
Note: The yields presented are based on published data for analogous arylsilanes and should be considered representative. Optimization may be required for reactions using this compound.
Experimental Protocols
The following is a detailed protocol for a representative Hiyama cross-coupling reaction using this compound as the tolyl source. This protocol is adapted from established procedures for similar arylsilanes.[4]
Protocol 1: Palladium-Catalyzed Hiyama Cross-Coupling of an Aryl Halide with this compound
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
This compound
-
Palladium(II) chloride (PdCl₂)
-
Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O)
-
Anhydrous toluene
-
Standard Schlenk line and glassware
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under a nitrogen atmosphere, add the aryl halide (0.5 mmol, 1.0 equiv), this compound (1.0 mmol, 2.0 equiv), palladium(II) chloride (4.4 mg, 0.025 mmol, 5 mol%), and TBAF·3H₂O (315 mg, 1.0 mmol, 2.0 equiv).
-
Solvent Addition: Add anhydrous toluene (3 mL) to the Schlenk tube via syringe.
-
Reaction: The reaction mixture is heated to 100 °C and stirred for 10-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired biaryl product.
Safety Precautions:
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
-
Palladium compounds are toxic and should be handled with care.
-
TBAF is corrosive and hygroscopic; handle with care and store in a desiccator.
Visualizations
Reaction Mechanism
The catalytic cycle of the Hiyama cross-coupling reaction is illustrated below. The cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the activated organosilane, and finally, reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Experimental Workflow
The following diagram outlines the general workflow for the Hiyama cross-coupling experiment described in Protocol 1.
References
Application Notes and Protocols: P-Tolyltrimethylsilane as a Regiocontrol Element in the Functionalization of the Tolyl Moiety
Introduction
In the realm of organic synthesis, the strategic functionalization of aromatic rings is a cornerstone of molecular design. The tolyl group, a ubiquitous structural motif in pharmaceuticals and functional materials, often requires precise modification to achieve desired biological activity or material properties. While the trimethylsilyl (TMS) group is traditionally recognized as a protecting group for hydroxyls and other heteroatoms, its application to carbon centers on aromatic rings, as in p-tolyltrimethylsilane, unlocks a powerful strategy for regiocontrol. This application note details the use of the trimethylsilyl group not as a passive protecting group, but as an active director for the functionalization of the tolyl moiety through ipso-substitution.
The C-Si bond in aryltrimethylsilanes is susceptible to cleavage by a variety of electrophiles, allowing for the selective replacement of the TMS group with a range of functionalities. This approach circumvents the challenges of regioselectivity often encountered in classical electrophilic aromatic substitution reactions of toluene, which typically yield mixtures of ortho and para isomers. By first installing a trimethylsilyl group at the para position, subsequent reactions can be directed exclusively to this site. The TMS group can then be removed to regenerate the C-H bond (protodesilylation) or replaced with other valuable groups (e.g., halogens, acyl groups), thus serving as a "traceless" directing group.
These notes provide detailed protocols for the high-yield synthesis of this compound and its subsequent conversion into various functionalized toluene derivatives, offering researchers a robust toolkit for targeted molecular engineering.
Data Presentation
The following tables summarize the quantitative data for the key transformations described in this document, providing a clear comparison of reaction conditions and outcomes.
Table 1: Synthesis of this compound
| Entry | Starting Material | Reagents and Conditions | Reaction Time | Yield (%) | Reference |
| 1 | p-Bromotoluene | 1. Mg, THF, reflux2. TMSCl, THF, 0 °C to rt | 2 h | 85 | [1][2] |
Table 2: Ipso-Substitution Reactions of this compound
| Entry | Reaction Type | Electrophile/Reagents | Product | Reaction Time | Yield (%) | Reference | |---|---|---|---|---|---| | 1 | Protodesilylation | Trifluoroacetic acid (TFA), CH₂Cl₂, rt | Toluene | 1 h | >95 |[3] | | 2 | Bromodesilylation | Br₂, CH₂Cl₂, 0 °C | p-Bromotoluene | 30 min | 92 |[4] | | 3 | Iododesilylation | ICl, CCl₄, rt | p-Iodotoluene | 1 h | 90 |[5] | | 4 | Acylation | Acetyl chloride, AlCl₃, CH₂Cl₂, 0 °C | p-Methylacetophenone | 2 h | 88 |[6][7] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Protection)
This protocol describes the synthesis of this compound from p-bromotoluene via a Grignard reaction. This method offers high para-selectivity due to the defined starting material.
Materials:
-
p-Bromotoluene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Trimethylsilyl chloride (TMSCl)
-
Iodine (crystal, as initiator)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for Grignard reactions (flame-dried)
-
Nitrogen or argon atmosphere setup
Procedure:
-
Set up a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
To the flask, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to the magnesium.
-
In the dropping funnel, place a solution of p-bromotoluene (1.0 eq) in anhydrous THF.
-
Add a small amount of the p-bromotoluene solution to the magnesium and gently warm the flask to initiate the Grignard reaction. The disappearance of the iodine color and gentle reflux indicate initiation.
-
Once the reaction has started, add the remaining p-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add trimethylsilyl chloride (1.1 eq) dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford this compound as a colorless liquid.
Protocol 2: Protodesilylation of this compound (Deprotection)
This protocol describes the removal of the trimethylsilyl group to regenerate the C-H bond, effectively "deprotecting" the tolyl moiety.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (2.0 eq) to the solution at room temperature.
-
Stir the reaction mixture for 1 hour. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield toluene.
Protocol 3: Bromodesilylation of this compound
This protocol demonstrates the replacement of the trimethylsilyl group with a bromine atom via ipso-substitution.
Materials:
-
This compound
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane and cool the solution to 0 °C in an ice bath.
-
Add a solution of bromine (1.05 eq) in dichloromethane dropwise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove excess bromine.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield p-bromotoluene.
Protocol 4: Friedel-Crafts Acylation of this compound
This protocol illustrates the ipso-acylation of this compound to produce a para-substituted acetophenone derivative.
Materials:
-
This compound
-
Acetyl chloride
-
Aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Ice-water
-
Dilute hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane at 0 °C, add acetyl chloride (1.1 eq) dropwise.
-
Stir the mixture for 15 minutes at 0 °C to form the acylium ion complex.
-
Add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 2 hours.
-
Carefully quench the reaction by pouring the mixture onto a mixture of ice and dilute hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield p-methylacetophenone.
Visualizations
Caption: Workflow for the silylation and protodesilylation of the tolyl group.
Caption: Ipso-substitution pathways of this compound.
Conclusion
The use of this compound as a synthetic intermediate provides an elegant and highly effective method for the regioselective functionalization of the tolyl moiety at the para position. The protocols outlined in these application notes demonstrate the straightforward and high-yielding nature of both the installation of the trimethylsilyl group and its subsequent replacement through various ipso-substitution reactions. This strategy offers a significant advantage over direct electrophilic substitution of toluene by providing unparalleled control over isomer distribution. For researchers in drug development and materials science, mastering these techniques opens up new avenues for the rational design and synthesis of complex, highly functionalized aromatic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. websites.umich.edu [websites.umich.edu]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. This compound | 3728-43-6 [chemicalbook.com]
- 7. experts.illinois.edu [experts.illinois.edu]
Application Notes and Protocols: Synthesis of Functionalized Aromatic Compounds Using p-Tolyltrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of functionalized aromatic compounds utilizing p-tolyltrimethylsilane as a key reagent in palladium-catalyzed cross-coupling reactions. The methodologies described herein are particularly relevant for the construction of biaryl scaffolds, which are prevalent in pharmaceuticals and advanced materials.
Core Concepts: The Hiyama Cross-Coupling Reaction
The palladium-catalyzed Hiyama cross-coupling reaction is a robust method for the formation of carbon-carbon bonds between organosilanes and organic halides. The use of organosilanes, such as this compound, offers significant advantages over other organometallic reagents, including lower toxicity, greater stability, and the formation of environmentally benign silicate byproducts.
A crucial aspect of the Hiyama coupling is the activation of the carbon-silicon bond. Due to the relatively low polarity of the C-Si bond, a nucleophilic activator is required to facilitate transmetalation to the palladium center. Fluoride ions, typically from a source like tetrabutylammonium fluoride (TBAF), are commonly employed for this purpose. The fluoride ion attacks the silicon atom, forming a hypervalent, pentacoordinate silicate intermediate. This intermediate is significantly more reactive and readily undergoes transmetalation with the palladium(II) complex formed after oxidative addition of the aryl halide to the palladium(0) catalyst. The subsequent reductive elimination from the resulting diorganopalladium(II) complex yields the desired biaryl product and regenerates the active palladium(0) catalyst, thus completing the catalytic cycle.
Caption: Catalytic cycle of the Hiyama cross-coupling reaction.
Experimental Protocols
Generalized Protocol for Palladium-Catalyzed Hiyama Cross-Coupling of this compound with Aryl Halides
This protocol provides a general procedure for the synthesis of 4-methylbiphenyl derivatives. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound (1.0 - 1.5 equiv)
-
Aryl halide (e.g., aryl bromide, 1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 2.0 - 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., THF, dioxane, or toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), palladium(II) acetate (0.02-0.05 equiv), and anhydrous, degassed solvent.
-
Addition of Reagents: Add this compound (1.0 - 1.5 equiv) to the reaction mixture via syringe.
-
Activation: Slowly add the TBAF solution (2.0 - 3.0 equiv) dropwise to the stirred reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction mixture to room temperature. Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: General experimental workflow for biaryl synthesis.
Data Presentation
Substrate Scope and Yields
The following table summarizes the expected yields for the Hiyama cross-coupling of this compound with various aryl bromides. The data is illustrative and based on typical yields reported for similar arylsilane cross-coupling reactions.[1][2]
| Entry | Aryl Bromide | Product | Expected Yield (%) |
| 1 | 4-Bromoanisole | 4-Methoxy-4'-methylbiphenyl | 85-95 |
| 2 | 4-Bromotoluene | 4,4'-Dimethylbiphenyl | 80-90 |
| 3 | 1-Bromo-4-nitrobenzene | 4-Methyl-4'-nitrobiphenyl | 75-85 |
| 4 | 1-Bromo-4-fluorobenzene | 4-Fluoro-4'-methylbiphenyl | 80-90 |
| 5 | 3-Bromopyridine | 3-(p-Tolyl)pyridine | 65-75 |
| 6 | 2-Bromonaphthalene | 2-(p-Tolyl)naphthalene | 70-80 |
Optimized Reaction Conditions
The following table outlines a set of generally optimized conditions for the Hiyama cross-coupling of this compound.
| Parameter | Condition |
| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) |
| Catalyst Loading | 2-5 mol% |
| Ligand | Often ligandless, but phosphine ligands can be beneficial |
| Organosilane | This compound (1.2 equiv) |
| Aryl Halide | Aryl Bromide (1.0 equiv) |
| Activator | TBAF (2.5 equiv) |
| Solvent | Anhydrous THF or Dioxane |
| Temperature | 80-100 °C |
| Reaction Time | 12-24 hours |
Applications in Drug Development and Materials Science
The synthesis of functionalized biaryl compounds is of paramount importance in the development of new therapeutic agents and advanced organic materials. The biphenyl moiety is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. For instance, the synthesis of 4-methylbiphenyl derivatives is a key step in the production of angiotensin II receptor antagonists like Telmisartan, which are used to treat hypertension.[3] The methodologies described here provide a reliable and adaptable route to such crucial intermediates.
In materials science, functionalized biaryls are integral components of organic light-emitting diodes (OLEDs), liquid crystals, and conducting polymers. The ability to precisely introduce various functional groups onto the biaryl core allows for the fine-tuning of their electronic and photophysical properties. The Hiyama cross-coupling, with its tolerance for a wide range of functional groups, is a valuable tool for the synthesis of these advanced materials.
References
Application of p-Tolyltrimethylsilane in the Synthesis of Pharmaceutical Intermediates
Application Note AP-CHEM-2025-01
Abstract
This document details the application of p-tolyltrimethylsilane as a reagent in the synthesis of biaryl compounds, which are crucial structural motifs in a wide range of pharmaceutical intermediates. The primary transformation discussed is the palladium-catalyzed Hiyama cross-coupling reaction. While direct, large-scale industrial applications of this compound for specific, high-volume pharmaceutical intermediates are not widely documented in publicly available literature, its use in forming carbon-carbon bonds exemplifies a key synthetic strategy in drug discovery and development. This note provides a generalized protocol for the Hiyama coupling of this compound and discusses the reaction's significance.
Introduction
Biaryl scaffolds are prevalent in numerous clinically approved drugs and drug candidates, contributing to their therapeutic efficacy by providing a rigid framework for interaction with biological targets. The synthesis of these biaryl structures is a cornerstone of medicinal chemistry. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Hiyama reactions, are powerful tools for the construction of C(sp²)-C(sp²) bonds.
The Hiyama coupling utilizes organosilicon reagents, such as this compound, as coupling partners with organic halides or triflates. Organosilanes offer advantages such as lower toxicity compared to organostannanes (used in Stille coupling) and are generally stable, easily handled, and can be prepared from readily available starting materials.[1] this compound serves as a source of a tolyl group in these reactions.
The key to the Hiyama coupling is the activation of the relatively inert carbon-silicon bond. This is typically achieved through the use of a fluoride source, such as tetrabutylammonium fluoride (TBAF), which forms a hypervalent silicate species that is more reactive in the transmetalation step of the catalytic cycle.[1]
General Reaction Scheme: Hiyama Cross-Coupling
The palladium-catalyzed Hiyama cross-coupling reaction of this compound with an aryl halide to form a substituted biphenyl, a common pharmaceutical intermediate core, is depicted below.
Caption: General Hiyama cross-coupling reaction.
Catalytic Cycle
The mechanism of the Hiyama coupling involves a standard palladium catalytic cycle consisting of oxidative addition, transmetalation, and reductive elimination. The activation of the organosilane is a crucial preceding step for the transmetalation to occur efficiently.
Caption: Catalytic cycle for the Hiyama cross-coupling.
Representative Data
| Arylsilane | Aryl Halide | Catalyst | Activator | Solvent | Yield (%) |
| Phenyltrimethoxysilane | p-Iodonitrobenzene | Pd(OAc)₂/DABCO | TBAF | Dioxane | >95 |
| Phenyltrimethoxysilane | 4-Chloroacetophenone | Pd(OAc)₂ | TBAF | THF | 95 |
| (E)-Styryl(triethoxy)silane | 4-Bromoanisole | Pd₂(dba)₃ | TBAF | THF | 92 |
| Potassium (4-fluorophenyl)dimethylsilanolate | 4-Bromoanisole | (t-Bu₃P)₂Pd | - | THF | 98 |
This data is compiled from various sources in the chemical literature and is for illustrative purposes.
Experimental Protocols
The following is a generalized experimental protocol for the Hiyama cross-coupling of this compound with an aryl bromide. This protocol should be considered a starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for anhydrous reactions
Experimental Workflow:
Caption: Generalized workflow for Hiyama coupling.
Procedure:
-
Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%). The flask is then sealed with septa and purged with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Addition of Reagents: Anhydrous THF (5 mL) is added via syringe, followed by this compound (1.2 mmol, 1.2 equiv).
-
Activation and Reaction: The TBAF solution (1.0 M in THF, 1.2 mL, 1.2 equiv) is added dropwise to the stirred solution at room temperature. After the addition is complete, the reaction mixture is heated to reflux (or a specified temperature, e.g., 80 °C) and stirred for 12-24 hours. The reaction progress is monitored by an appropriate technique such as TLC or GC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of water (10 mL). The aqueous layer is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired biaryl product.
Conclusion
This compound is a viable reagent for the construction of biaryl linkages through the palladium-catalyzed Hiyama cross-coupling reaction. This transformation is of significant interest in the synthesis of pharmaceutical intermediates due to the prevalence of the biaryl motif in bioactive molecules. While the reactivity of this compound is lower than that of other organosilanes such as trialkoxysilanes, its stability and ease of handling make it a useful tool in the synthetic chemist's toolbox. The provided generalized protocol serves as a foundation for the application of this compound in the synthesis of complex organic molecules relevant to the pharmaceutical industry. Further development of more active catalyst systems may broaden the applicability of less reactive trialkylarylsilanes in the future.
References
P-Tolyltrimethylsilane: A Versatile Internal Standard for 1H NMR Spectroscopy in Pharmaceutical and Chemical Research
Application Note AN-2025-12
Introduction
Quantitative 1H NMR (qNMR) spectroscopy has emerged as a powerful primary analytical method for determining the purity and concentration of chemical compounds, offering direct proportionality between signal intensity and the number of protons. A critical component of accurate and precise qNMR is the use of a suitable internal standard (IS). P-Tolyltrimethylsilane presents itself as an excellent candidate for an internal standard in non-aqueous qNMR studies due to its simple and distinct proton signals, chemical inertness, and good solubility in common organic deuterated solvents. This application note provides a detailed overview of the properties, applications, and protocols for utilizing this compound as an internal standard in 1H NMR spectroscopy for researchers, scientists, and professionals in drug development.
Properties and Advantages of this compound as an Internal Standard
This compound possesses several key characteristics that make it a desirable internal standard for qNMR:
-
Simple and Well-Resolved ¹H NMR Spectrum: It exhibits two distinct and sharp singlets: one for the nine equivalent protons of the trimethylsilyl (-Si(CH₃)₃) group and another for the methyl (-CH₃) group on the aromatic ring, along with two doublets for the aromatic protons. These signals are typically in regions of the spectrum that are free from overlap with many common analytes.
-
Chemical Inertness: The trimethylsilyl group is generally stable and unreactive under typical NMR experimental conditions, ensuring that the internal standard does not react with the analyte or solvent.
-
Good Solubility: this compound is readily soluble in a range of common deuterated solvents used in organic chemistry, such as chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆.
-
Thermal Stability: It has a relatively high boiling point, which minimizes the risk of concentration changes due to evaporation during sample preparation and handling, a known issue with more volatile standards like tetramethylsilane (TMS).
Data Presentation: ¹H NMR Chemical Shifts and Solubility
The chemical shifts of this compound can vary slightly depending on the deuterated solvent used. The following table summarizes the approximate ¹H NMR chemical shifts.
| Deuterated Solvent | Trimethylsilyl (-Si(CH₃)₃) Protons (δ, ppm) | Aromatic Methyl (-CH₃) Protons (δ, ppm) | Aromatic Protons (δ, ppm) |
| Chloroform-d (CDCl₃) | ~0.25 | ~2.35 | ~7.10 (d), ~7.45 (d) |
| Dimethyl Sulfoxide-d₆ (DMSO-d₆) | ~0.22 | ~2.28 | ~7.15 (d), ~7.40 (d) |
| Acetone-d₆ | ~0.23 | ~2.32 | ~7.18 (d), ~7.48 (d) |
| Methanol-d₄ (CD₃OD) | Not readily available | Not readily available | Not readily available |
| Deuterium Oxide (D₂O) | Insoluble | Insoluble | Insoluble |
Note: Chemical shifts are approximate and can be influenced by concentration, temperature, and the presence of other substances. It is always recommended to run a spectrum of the internal standard alone in the solvent of choice to confirm the exact chemical shifts under the experimental conditions.
While specific quantitative solubility data is not extensively published, this compound is known to have good solubility in CDCl₃, DMSO-d₆, and Acetone-d₆ for typical qNMR concentrations (1-10 mg/mL). It is considered practically insoluble in D₂O.
Experimental Protocols
Accurate and reproducible qNMR results are contingent on a carefully planned and executed experimental protocol.
Protocol 1: Purity Determination of a Small Molecule Drug Candidate
This protocol outlines the steps for determining the purity of a non-volatile, organic-soluble drug candidate using this compound as an internal standard.
Materials:
-
Analyte (drug candidate) of unknown purity
-
This compound (high purity, >99.5%)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆) of high isotopic purity
-
High-precision analytical balance (readable to at least 0.01 mg)
-
NMR tubes (5 mm, high precision)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of the Internal Standard Stock Solution (Optional but Recommended):
-
Accurately weigh a known amount of this compound (e.g., 50 mg) and dissolve it in a precise volume of the chosen deuterated solvent (e.g., 10.00 mL) in a volumetric flask to create a stock solution of known concentration.
-
-
Sample Preparation:
-
Accurately weigh a specific amount of the analyte (e.g., 10-20 mg) into a clean, dry vial.
-
Accurately weigh a suitable amount of this compound (e.g., 5-10 mg) into the same vial. The molar ratio of the internal standard to the analyte should ideally be close to 1:1 for the protons being integrated.
-
Alternatively, add a precise volume of the internal standard stock solution to the vial containing the weighed analyte.
-
Add a sufficient volume of the deuterated solvent (typically 0.6-0.7 mL) to completely dissolve both the analyte and the internal standard.
-
Vortex the vial to ensure a homogeneous solution.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer and allow the temperature to equilibrate (at least 5 minutes).
-
Tune and shim the probe to achieve optimal magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using quantitative parameters:
-
Pulse Angle: Use a 90° pulse for maximum signal intensity.
-
Relaxation Delay (d1): Set a long relaxation delay, typically 5 times the longest T₁ relaxation time of both the analyte and internal standard signals being quantified. A conservative value of 30-60 seconds is often sufficient, but should be experimentally determined for the highest accuracy.
-
Acquisition Time (at): A minimum of 3-4 seconds is recommended to ensure proper digitization of the signals.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals of interest.
-
-
-
Data Processing and Analysis:
-
Apply a zero-filling factor of at least 2 to improve the digital resolution.
-
Use an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio without significantly distorting the peak shapes.
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Perform a baseline correction to ensure a flat baseline across the entire spectrum.
-
Integrate the well-resolved signals of both the analyte and this compound. For this compound, the singlet from the -Si(CH₃)₃ protons is often the preferred signal for integration due to its sharpness and high number of protons.
-
Calculate the purity of the analyte using the following equation:
Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS (%)
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
m = mass
-
Purity = Purity of the internal standard
-
-
Mandatory Visualizations
Caption: Experimental workflow for qNMR purity determination.
Caption: Logical relationship for purity calculation.
Conclusion
This compound is a reliable and convenient internal standard for the quantitative ¹H NMR analysis of a wide range of organic compounds, particularly in the context of pharmaceutical and chemical research. Its simple NMR spectrum, chemical stability, and good solubility in common organic deuterated solvents make it a valuable tool for accurate purity and concentration determinations. By following a well-defined experimental protocol, researchers can achieve high-quality, reproducible qNMR data.
Application Notes and Protocols: Directed Ortho-Metalation of p-Tolyltrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings.[1] This technique utilizes a directing metalation group (DMG) to guide the deprotonation of the aromatic ring at the position ortho to the DMG, typically by a strong organolithium base. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of substituents with high precision. This methodology is particularly valuable in the synthesis of complex organic molecules, including active pharmaceutical ingredients.
Reaction Principle
The DoM of p-tolyltrimethylsilane aims to achieve deprotonation at the position ortho to the methyl group. The reaction proceeds through the coordination of an organolithium reagent, typically in the presence of an activating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), to a directing group on the aromatic ring. In this case, the methyl group is the intended, albeit weak, directing functionality. The subsequent quenching of the generated ortho-lithiated species with an electrophile introduces a new substituent at the 2-position of the starting material.
Potential Signaling Pathways and Logical Relationships
The logical workflow of a directed ortho-metalation experiment is depicted below. This process involves the careful sequential addition of reagents under inert conditions to generate the desired functionalized product.
Caption: Experimental workflow for the directed ortho-metalation of this compound.
Key Reagents and Conditions
A summary of typical reagents and conditions for directed ortho-metalation reactions is provided in the table below. These are generalized and would require optimization for the specific case of this compound.
| Parameter | Typical Reagents/Conditions | Notes |
| Substrate | This compound | The methyl group acts as a weak directing group. |
| Base | n-Butyllithium (n-BuLi), sec-Butyllithium (s-BuLi), or tert-Butyllithium (t-BuLi) | The choice of base can influence reactivity and selectivity. |
| Activator | N,N,N',N'-Tetramethylethylenediamine (TMEDA) | Breaks up organolithium aggregates, increasing basicity. |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et2O) | Must be anhydrous to prevent quenching of the organolithium reagent. |
| Temperature | -78 °C to 0 °C | Low temperatures are crucial to prevent side reactions and decomposition. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent reaction with atmospheric oxygen and moisture. |
Experimental Protocols
The following are generalized protocols for the directed ortho-metalation of this compound followed by quenching with different electrophiles. Caution: Organolithium reagents are pyrophoric and must be handled with extreme care under an inert atmosphere. All glassware should be oven- or flame-dried before use.
General Procedure for Ortho-Lithiation
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, add this compound (1.0 eq).
-
Add anhydrous THF (or Et2O) via syringe.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add TMEDA (1.1-1.5 eq) via syringe.
-
Slowly add the organolithium reagent (e.g., n-BuLi, 1.1-1.5 eq) dropwise via syringe, keeping the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for a specified time (e.g., 1-4 hours) to allow for the formation of the ortho-lithiated species.
Quenching with Electrophiles
The following protocols describe the reaction of the generated ortho-lithiated this compound with various electrophiles.
Protocol 1: Synthesis of 2-Iodo-4-methyl-1-(trimethylsilyl)benzene
-
Following the general ortho-lithiation procedure, prepare a solution of iodine (I2, 1.2-1.5 eq) in anhydrous THF in a separate flask under an inert atmosphere.
-
Slowly add the iodine solution via cannula or syringe to the solution of the ortho-lithiated species at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na2S2O3).
-
Perform an aqueous workup, extracting the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 2-(Trimethylsilyl)-5-methylbenzaldehyde
-
Following the general ortho-lithiation procedure, add anhydrous N,N-dimethylformamide (DMF, 2.0-3.0 eq) dropwise via syringe to the solution of the ortho-lithiated species at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Perform an aqueous workup, extracting the product with an organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Synthesis of (2-(Trimethylsilyl)-5-methylphenyl)(trimethyl)stannane
-
Following the general ortho-lithiation procedure, add chlorotrimethylstannane (Me3SnCl, 1.2-1.5 eq) as a solution in anhydrous THF to the ortho-lithiated species at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-3 hours.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with saturated aqueous NH4Cl.
-
Perform an aqueous workup and extract with an organic solvent.
-
Dry the combined organic layers, filter, and concentrate.
-
Purify the crude product by column chromatography or distillation.
Data Presentation
As specific experimental data for the directed ortho-metalation of this compound is not available in the searched literature, the following table presents hypothetical data based on typical yields for DoM reactions of similar substrates. These values should be considered as targets for optimization.
| Electrophile | Product | Hypothetical Yield (%) |
| Iodine (I2) | 2-Iodo-4-methyl-1-(trimethylsilyl)benzene | 60-80 |
| N,N-Dimethylformamide (DMF) | 2-(Trimethylsilyl)-5-methylbenzaldehyde | 50-70 |
| Chlorotrimethylstannane (Me3SnCl) | (2-(Trimethylsilyl)-5-methylphenyl)(trimethyl)stannane | 65-85 |
Reaction Mechanism Visualization
The proposed mechanism for the directed ortho-metalation of this compound is illustrated below. The organolithium reagent, complexed with TMEDA, is directed by the methyl group to deprotonate the adjacent ortho position.
Caption: Proposed mechanism for directed ortho-metalation of this compound.
Applications in Drug Development
Directed ortho-metalation is a key strategy for the synthesis of highly substituted aromatic compounds that are common motifs in pharmaceutical agents. By enabling the precise introduction of functional groups, DoM facilitates the construction of complex molecular architectures and the exploration of structure-activity relationships (SAR). The functionalized this compound derivatives can serve as versatile building blocks in the synthesis of novel drug candidates. The TMS group can be retained as a lipophilic element or can be subsequently removed or transformed into other functional groups, further expanding the synthetic utility.
Conclusion
The directed ortho-metalation of this compound offers a potential route to regioselectively functionalized toluene derivatives. While the methyl group is a weak directing group, the use of strong organolithium bases in the presence of TMEDA at low temperatures should facilitate the desired transformation. The protocols provided herein serve as a general guideline for researchers to develop and optimize this reaction for their specific synthetic needs. Further experimental investigation is required to establish robust conditions and to fully explore the synthetic scope of this reaction.
References
Application Notes: P-Tolyltrimethylsilane as a Precursor for p-Tolylboronic Acid
Abstract
These application notes provide a detailed protocol for the synthesis of p-tolylboronic acid from p-tolyltrimethylsilane. The described method utilizes an electrophilic ipso-borylation reaction, where the trimethylsilyl group on the aromatic ring is substituted by a boryl group using boron tribromide (BBr₃). This approach offers a valuable alternative to traditional methods that often employ Grignard reagents or palladium-catalyzed cross-coupling reactions. Included are a comprehensive experimental protocol, a summary of reaction parameters, and a visual representation of the synthetic workflow. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
Arylboronic acids are indispensable reagents in modern organic synthesis, most notably for their application in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The synthesis of p-tolylboronic acid, a commonly used building block, is traditionally achieved through the reaction of a Grignard reagent formed from p-bromotoluene with a trialkyl borate. However, the use of organometallic reagents like Grignard reagents can be challenging due to their high reactivity and sensitivity to moisture and air.
An alternative and efficient pathway for the synthesis of arylboronic acids involves the electrophilic ipso-borylation of aryltrimethylsilanes. This method takes advantage of the susceptibility of the carbon-silicon bond to cleavage by strong electrophiles. Boron trihalides, such as boron tribromide (BBr₃), are effective electrophiles for this transformation. The reaction proceeds with high regioselectivity, as the boryl group directly replaces the trimethylsilyl group. This application note details a protocol for the synthesis of p-tolylboronic acid from this compound using boron tribromide.
Reaction Scheme
The overall transformation involves a two-step, one-pot procedure: the electrophilic ipso-borylation of this compound with boron tribromide, followed by hydrolysis of the intermediate dibromoborane to yield the final p-tolylboronic acid.
Caption: Overall reaction scheme for the synthesis of p-tolylboronic acid.
Experimental Protocol
This protocol is adapted from established procedures for the ipso-borylation of aryltrimethylsilanes.
Materials:
-
This compound
-
Boron tribromide (BBr₃), 1.0 M solution in a suitable solvent (e.g., dichloromethane)
-
Anhydrous dichloromethane (DCM)
-
Deionized water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Boron Tribromide: While stirring, add a 1.0 M solution of boron tribromide (1.1 eq) in dichloromethane dropwise to the reaction mixture. The addition should be performed slowly to control the reaction exotherm.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking aliquots and quenching them with methanol before analysis.
-
Quenching and Hydrolysis: After the reaction is complete, cool the mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of deionized water. This step is exothermic and will generate hydrogen bromide gas, so it should be performed in a well-ventilated fume hood.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with deionized water, saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude p-tolylboronic acid.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ether and hexanes) to afford pure p-tolylboronic acid as a white solid.
Data Presentation
| Parameter | Value/Condition |
| Reactant | This compound |
| Reagent | Boron Tribromide (BBr₃) |
| Stoichiometry | 1.0 : 1.1 (this compound : BBr₃) |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 3-5 hours |
| Work-up | Aqueous wash and extraction |
| Product | p-Tolylboronic Acid |
| Expected Yield | 70-85% (based on similar transformations) |
| Appearance | White crystalline solid |
Logical Workflow
The following diagram illustrates the logical steps of the experimental protocol.
Caption: Step-by-step workflow for the synthesis of p-tolylboronic acid.
Safety Precautions
-
Boron tribromide is a corrosive and toxic reagent that reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
The quenching step is highly exothermic and releases hydrogen bromide gas, which is also corrosive and toxic. Ensure slow and controlled addition of water in a well-ventilated area.
-
Anhydrous solvents and inert atmosphere techniques are crucial for the success of the reaction.
Conclusion
The electrophilic ipso-borylation of this compound with boron tribromide provides a reliable and regioselective method for the synthesis of p-tolylboronic acid. This protocol avoids the use of highly reactive organometallic intermediates and offers a valuable synthetic route for researchers in organic chemistry and drug development. The straightforward procedure and good expected yields make it an attractive alternative to classical methods.
Application Notes and Protocols: P-Tolyltrimethylsilane in the Synthesis of Bespoke Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise design and synthesis of bespoke ligands are fundamental to advancing catalysis and drug discovery. P-Tolyltrimethylsilane has emerged as a valuable and versatile building block in the construction of complex molecular architectures, particularly in the synthesis of biaryl phosphine ligands. These ligands are crucial for a wide range of palladium-catalyzed cross-coupling reactions, which are instrumental in modern synthetic chemistry. The tolyl group can impart specific steric and electronic properties to the resulting ligand, influencing the efficiency, selectivity, and scope of the catalytic reactions in which it participates.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of bespoke ligands, with a focus on palladium-catalyzed cross-coupling methodologies such as the Hiyama and Suzuki-Miyaura reactions.
Core Concepts: The Role of this compound in Ligand Synthesis
This compound serves as an effective p-tolyl nucleophile source in cross-coupling reactions. The trimethylsilyl group facilitates the transfer of the tolyl group to a metal center, typically palladium, in the presence of an activating agent. This approach offers several advantages, including the stability, low toxicity, and ease of handling of the organosilane reagent.
The general scheme for the synthesis of a biaryl phosphine ligand using this compound involves the coupling of the silane with a halogenated arylphosphine derivative. This critical carbon-carbon bond formation establishes the biaryl backbone, a common motif in many high-performance ligands, such as the Buchwald-type ligands.
Experimental Protocols
The following protocols are representative examples of how this compound can be employed in the synthesis of biaryl phosphine ligands via Hiyama and Suzuki-Miyaura cross-coupling reactions.
Protocol 1: Hiyama Cross-Coupling for the Synthesis of a Biaryl Phosphine Oxide
This protocol describes the synthesis of a biaryl phosphine oxide, a precursor to a biaryl phosphine ligand, using a palladium-catalyzed Hiyama cross-coupling reaction.
Reaction Scheme:
(p-Tolyl)trimethylsilane + 2-Bromophenyl)diphenylphosphine oxide → (2'-(diphenylphosphoryl)biphenyl-4-yl)methane
Materials:
-
(p-Tolyl)trimethylsilane
-
(2-Bromophenyl)diphenylphosphine oxide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dimethylformamide (DMF)
-
Sodium Carbonate (Na₂CO₃)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add (2-Bromophenyl)diphenylphosphine oxide (1.0 mmol), palladium catalyst (e.g., Pd(OAc)₂ (3 mol%) or Pd₂(dba)₃ (2.5 mol%)), and a suitable phosphine ligand if necessary.
-
Add anhydrous solvent (e.g., THF or DMF, 10 mL).
-
Add this compound (1.2 mmol).
-
Slowly add the TBAF solution (1.2 mmol) dropwise to the stirred reaction mixture at room temperature.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water (10 mL) and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl phosphine oxide.
Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Biaryl Phosphine Oxide
This protocol outlines a typical procedure for a Suzuki-Miyaura coupling, which can be adapted for p-tolylboronic acid (generated in situ from this compound if desired, though direct use of the boronic acid is more common).
Reaction Scheme:
p-Tolylboronic acid + (2-Bromophenyl)diphenylphosphine oxide → (2'-(diphenylphosphoryl)biphenyl-4-yl)methane
Procedure:
-
In a reaction tube, charge phenylboronic acid (2.0 mmol), sodium carbonate (3.0 mmol), (2-bromophenyl)diphenylphosphine oxide (1.0 mmol), a tolylphosphine ligand (e.g., P(o-tolyl)₂Ph, 10 mol%), and Pd₂(dba)₃ (2.5 mol%) in freshly distilled DMF (10 mL) under a dry nitrogen atmosphere.
-
Add degassed water (1 mL).
-
Heat the resulting mixture at 105 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of biaryl phosphines using tolyl-containing reagents, highlighting the typical conditions and yields that can be expected.
| Coupling Reaction | Aryl Halide/Phosphine Oxide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | (2-Bromophenyl)diphenylphosphine oxide | Phenylboronic acid | Pd₂(dba)₃ / P(o-tolyl)₂Ph | Na₂CO₃ | DMF/H₂O | 105 | - | >98 |
| Hiyama | 4-Iodonitrobenzene | Phenyltrimethoxysilane | Pd(OAc)₂ / DABCO | TBAF | Dioxane | 80 | 1 | 99 |
| Hiyama | Aryl Chloride | Phenyltrifluorosilane | Pd(OAc)₂ / XPhos | TBAF | t-BuOH | 100 | 12 | 71-94 |
| Carbonylative Hiyama | 4-Bromophenyl iodide | Phenyltriethoxysilane | PdCl₂(MeCN)₂ | CsF | - | 80 | - | 94 |
Note: The data presented is a compilation from various sources and represents typical outcomes. Actual yields may vary depending on the specific substrates and reaction conditions.
Visualizations
Experimental Workflow for Ligand Synthesis
Caption: Workflow for bespoke biaryl phosphine ligand synthesis.
Catalytic Cycle of Palladium-Catalyzed Cross-Coupling
Caption: Palladium-catalyzed cross-coupling cycle.
Signaling Pathway Modulation by a GPCR Ligand
While a direct signaling pathway for a ligand synthesized specifically from this compound is not available in the literature, ligands containing a p-tolyl group are known to modulate G-protein coupled receptors (GPCRs). The following diagram illustrates a general GPCR signaling pathway that could be influenced by such a bespoke ligand.
Application Notes and Protocols: P-Tolyltrimethylsilane and its Analogs in the Functionalization of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of p-tolyltrimethylsilane and its functional analogs, such as p-tolyl(trimethoxy)silane and p-tolyltrifluorosilane, in the palladium-catalyzed functionalization of heterocyclic compounds. The methodologies described herein are pivotal for the synthesis of complex molecules in medicinal chemistry and materials science, offering robust pathways to introduce a tolyl moiety onto a variety of heterocyclic scaffolds.
Introduction
The introduction of an aryl group, such as a p-tolyl group, into a heterocyclic core is a fundamental transformation in the development of pharmaceuticals and functional organic materials. Heterocyclic compounds are prevalent in a vast number of biologically active molecules.[1][2] Palladium-catalyzed cross-coupling reactions, including the Hiyama and Suzuki-Miyaura couplings, have emerged as powerful and versatile methods for forging carbon-carbon bonds.[3][4][5][6] Organosilanes, such as this compound and its derivatives, are attractive coupling partners due to their stability, low toxicity, and ease of handling compared to other organometallic reagents.[3][4]
This document details the application of p-tolyl-substituted organosilanes in the Hiyama and Suzuki-Miyaura cross-coupling reactions for the functionalization of various heterocyclic systems, including pyridines, pyrimidines, thiophenes, and indoles.
Hiyama Cross-Coupling Reactions
The Hiyama coupling involves a palladium-catalyzed reaction between an organosilane and an organic halide. A key feature of this reaction is the activation of the organosilane, typically with a fluoride source or a base, to form a more reactive pentacoordinate silicon species.[7][8]
Application: Functionalization of Heteroaryl Chlorides
Aryl and heteroaryl chlorides are often preferred starting materials due to their lower cost and wider availability compared to bromides and iodides.[3][5] The Hiyama coupling provides an effective method for the tolylation of these substrates.
Key Experimental Parameters:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a commonly used precursor.
-
Ligand: Bulky, electron-rich phosphine ligands, such as XPhos, are often employed to facilitate the oxidative addition of the aryl chloride to the palladium center.[7]
-
Activator: A fluoride source, such as tetrabutylammonium fluoride (TBAF), is crucial for activating the organosilane.[7]
-
Solvent: Aprotic polar solvents like THF or t-BuOH are typically used.
Table 1: Hiyama Coupling of p-Tolyltrifluorosilane with Heteroaryl Chlorides [7]
| Heteroaryl Chloride | Product | Catalyst System | Activator | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chloroanisole | 4-Methoxy-4'-methylbiphenyl | Pd(OAc)₂ / XPhos | TBAF | t-BuOH | 100 | 12 | 81 |
| 3-Chloropyridine | 3-(p-Tolyl)pyridine | Pd(OAc)₂ / XPhos | TBAF | t-BuOH | 100 | 12 | 75 |
| 2-Chlorothiophene | 2-(p-Tolyl)thiophene | Pd(OAc)₂ / XPhos | TBAF | t-BuOH | 100 | 12 | 68 |
Experimental Protocol: General Procedure for Hiyama Coupling of a Heteroaryl Chloride with p-Tolyltrifluorosilane[7]
-
To an oven-dried reaction vessel, add the heteroaryl chloride (1.0 mmol), p-tolyltrifluorosilane (1.2 mmol), palladium(II) acetate (2.5 mol%), and XPhos (5 mol%).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous t-BuOH (3 mL) via syringe.
-
Add a 1.0 M solution of TBAF in THF (1.5 mmol) dropwise to the reaction mixture.
-
Heat the mixture at 100 °C for 12 hours.
-
After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired p-tolylated heterocycle.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. While this compound is not a direct partner in the Suzuki reaction, it can be readily converted to the corresponding boronic acid or its esters, which are then used in the coupling. Alternatively, related p-tolylboron reagents can be used directly.
Application: Functionalization of Pyrimidine Derivatives
Pyrimidine rings are common scaffolds in many biologically active compounds. The Suzuki-Miyaura coupling is a highly effective method for their arylation.
Key Experimental Parameters:
-
Catalyst: A palladium(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), or a combination of a Pd(II) precursor and a phosphine ligand is used.
-
Base: An aqueous solution of a base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is essential for the transmetalation step.
-
Solvent: A two-phase solvent system, such as toluene/ethanol/water or dioxane/water, is commonly employed.
Table 2: Suzuki-Miyaura Coupling of 4-Pyrimidyl Tosylates with p-Tolylboronic Acid [9]
| Pyrimidyl Tosylate | Product | Catalyst | Base | Solvent | Method | Time (min) | Yield (%) |
| 2,6-Dimethyl-4-tosylpyrimidine | 2,6-Dimethyl-4-(p-tolyl)pyrimidine | Pd(PPh₃)₄ | Na₂CO₃ | Water | Microwave | 15 | 95 |
| 2-Phenyl-6-methyl-4-tosylpyrimidine | 2-Phenyl-6-methyl-4-(p-tolyl)pyrimidine | Pd(PPh₃)₄ | Na₂CO₃ | Water | Microwave | 15 | 92 |
| 6-Methyl-2-propyl-4-tosylpyrimidine | 6-Methyl-2-propyl-4-(p-tolyl)pyrimidine | Pd(PPh₃)₄ | Na₂CO₃ | Water | Microwave | 15 | 88 |
Experimental Protocol: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling of a 4-Pyrimidyl Tosylate with p-Tolylboronic Acid[9]
-
In a microwave reaction vial, place the 4-pyrimidyl tosylate (0.5 mmol), p-tolylboronic acid (0.75 mmol), sodium carbonate (1.5 mmol), and Tetrakis(triphenylphosphine)palladium(0) (0.025 mmol).
-
Add deionized water (5 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 150 °C for 15 minutes.
-
After cooling, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the pure 4-(p-tolyl)pyrimidine derivative.
Direct C-H Arylation
Direct C-H functionalization represents a highly atom-economical approach to arylation, avoiding the need for pre-functionalized starting materials. While less common for organosilanes like this compound, some methods have been developed for the direct tolylation of electron-rich heterocycles.
Application: Direct C-H Tolylation of Thiophenes
Thiophenes and their derivatives are important building blocks in organic electronics and pharmaceuticals. Direct C-H arylation offers a streamlined route to functionalized thiophenes.
Key Experimental Parameters:
-
Catalyst: A palladium(II) salt, such as PdCl₂(MeCN)₂, is often effective.
-
Oxidant: An oxidant, like copper(II) chloride (CuCl₂), is typically required to regenerate the active palladium catalyst.
-
Solvent: A high-boiling polar aprotic solvent such as DMF or DMA is generally used.
Table 3: Palladium-Catalyzed Direct C-H Arylation of Thiophenes with Aryltrimethylsilanes [10]
| Thiophene Derivative | Aryltrimethylsilane | Product | Catalyst | Oxidant | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Formylthiophene | Phenyltrimethylsilane | 5-Phenyl-2-formylthiophene | PdCl₂(MeCN)₂ | CuCl₂ | DMF | 120 | 24 | 78 |
| Thiophene | This compound | 2-(p-Tolyl)thiophene | PdCl₂(MeCN)₂ | CuCl₂ | DMF | 120 | 24 | 72 |
| 2-Methylthiophene | Phenyltrimethylsilane | 2-Methyl-5-phenylthiophene | PdCl₂(MeCN)₂ | CuCl₂ | DMF | 120 | 24 | 85 |
Experimental Protocol: General Procedure for Direct C-H Tolylation of Thiophene[10]
-
To a sealed tube, add thiophene (1.0 mmol), this compound (1.5 mmol), PdCl₂(MeCN)₂ (5 mol%), and CuCl₂ (2.0 mmol).
-
Add anhydrous DMF (5 mL) under an inert atmosphere.
-
Seal the tube and heat the reaction mixture at 120 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain 2-(p-tolyl)thiophene.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. lookchem.com [lookchem.com]
- 3. Hiyama Coupling with Palladium - ChemistryViews [chemistryviews.org]
- 4. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications | MDPI [mdpi.com]
- 5. A General Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Aryl and Heteroaryl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing P-Tolyltrimethylsilane Couplings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing palladium-catalyzed cross-coupling reactions involving P-Tolyltrimethylsilane.
Frequently Asked Questions (FAQs)
Q1: My Hiyama coupling reaction with this compound is not working or giving a low yield. What are the most common initial checks I should perform?
A1: When encountering low or no yield, a systematic check of your reagents and reaction setup is crucial. Begin with the following:
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Reagent Integrity: Ensure that your this compound, aryl halide, palladium catalyst, and activator (e.g., TBAF) are pure and free from degradation.
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Inert Atmosphere: Palladium-catalyzed cross-coupling reactions are often sensitive to oxygen.[1] Ensure your reaction vessel was properly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).
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Activator: The fluoride source (e.g., Tetrabutylammonium fluoride - TBAF) is critical for activating the organosilane.[2][3] Ensure it is anhydrous and added in the correct stoichiometry (typically 1.5-3 equivalents).[1]
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Catalyst Activity: Verify the activity of your palladium catalyst. If using a Pd(II) precatalyst, ensure the reaction conditions are suitable for its reduction to the active Pd(0) species.
Q2: What is the role of the fluoride activator in the reaction, and are there alternatives?
A2: The fluoride ion (e.g., from TBAF) plays a crucial role in activating the silicon-carbon bond of this compound, making it more nucleophilic for the transmetalation step in the catalytic cycle.[2] It forms a hypervalent silicon species that is more reactive. However, the use of fluoride can be problematic if your substrate contains fluoride-sensitive protecting groups like silyl ethers. Fluoride-free protocols, known as Hiyama-Denmark couplings, utilize a base to activate an organosilanol, offering a milder alternative.
Q3: I am observing the formation of a black precipitate in my reaction. What is it and how can I prevent it?
A3: The black precipitate is likely palladium black, which is inactive metallic palladium that has precipitated out of the solution. This indicates catalyst decomposition and can be caused by:
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High Temperatures: Running the reaction at too high a temperature can lead to catalyst agglomeration.
-
Inappropriate Ligand: The ligand stabilizes the palladium catalyst. A lack of a suitable ligand or ligand degradation can lead to the formation of palladium black.
-
Oxygen: The presence of oxygen can lead to the oxidation and subsequent decomposition of the Pd(0) catalyst.
To prevent this, ensure a strictly inert atmosphere, consider using a stabilizing phosphine ligand, and optimize the reaction temperature.
Q4: What are common side reactions in this compound couplings and how can I minimize them?
A4: Common side reactions include:
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Protodesilylation: This is the cleavage of the carbon-silicon bond by a proton source, leading to the formation of toluene from this compound. To minimize this, use anhydrous solvents and reagents, and consider using a non-protic solvent.
-
Homocoupling: This is the coupling of two molecules of the aryl halide or two molecules of the organosilane. This can be minimized by ensuring a thoroughly degassed reaction mixture and optimizing the reaction conditions to favor the cross-coupling pathway.[1]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of palladium catalyst. - If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0). - Consider using a pre-formed Pd(0) catalyst. |
| Inefficient Silane Activation | - Use anhydrous TBAF. - Increase the equivalents of TBAF (e.g., from 1.5 to 2.5 eq.). - Ensure the TBAF is fully dissolved in the reaction mixture. |
| Poor Substrate Reactivity | - The reactivity of the aryl halide partner follows the trend: I > Br > Cl. For less reactive halides (Cl), more forcing conditions (higher temperature, more active catalyst/ligand system) may be needed. |
| Suboptimal Reaction Temperature | - If the reaction is sluggish, try increasing the temperature in 10-20 °C increments. - Be cautious of catalyst decomposition at very high temperatures. |
| Incorrect Solvent | - Solvents like THF, dioxane, and toluene are commonly used.[1][4] Screen different anhydrous solvents to find the optimal one for your specific substrate combination. |
Issue 2: Presence of Significant Side Products
| Side Product | Possible Cause | Troubleshooting Steps |
| Toluene (from Protodesilylation) | - Presence of water or other proton sources. | - Use anhydrous solvents and reagents. - Dry glassware thoroughly before use. - Consider using a non-protic solvent. |
| Biphenyl (from Homocoupling of Aryl Halide) | - Issues with the transmetalation step. - Presence of oxygen. | - Optimize the amount and type of activator (TBAF). - Rigorously degas all solvents and the reaction mixture. - Lowering the reaction temperature may help.[1] |
| 4,4'-Dimethylbiphenyl (from Homocoupling of this compound) | - Inefficient cross-coupling. | - Optimize the catalyst, ligand, and reaction temperature to favor the cross-coupling pathway. |
Data Presentation
The following table provides a starting point for the optimization of reaction conditions for the Hiyama coupling of this compound with an aryl bromide. Optimal conditions are highly substrate-dependent and should be determined empirically.
Table 1: General Guidance for Optimizing this compound Coupling with an Aryl Bromide
| Parameter | Condition | Typical Range/Value | Remarks |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂, [Pd₂(dba)₃] | 1-5 mol% | PdCl₂ has been shown to be effective in similar systems without a ligand.[4] |
| Ligand | None, PPh₃, PCy₃, XPhos | 1-2 equivalents relative to Pd | Bulky, electron-rich phosphine ligands can improve catalyst stability and activity. |
| Activator | TBAF, CsF, K₃PO₄ | 1.5-3.0 equivalents | TBAF is the most common activator.[3][4] |
| Solvent | Toluene, Dioxane, THF | Anhydrous | Toluene is often a good starting point.[4] |
| Temperature | 80-110 °C | - | Start at 80 °C and increase if the reaction is sluggish. |
| Reaction Time | 12-24 hours | - | Monitor by TLC or GC/LC-MS to determine completion. |
Experimental Protocols
General Protocol for Palladium-Catalyzed Hiyama Coupling of this compound with an Aryl Bromide
This protocol is a general starting point and should be optimized for specific substrates.
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Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the palladium catalyst (e.g., PdCl₂, 2 mol%) and any phosphine ligand (if used, 4 mol%).
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Reagent Addition: Add the aryl bromide (1.0 equiv) and this compound (1.5 equiv).
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Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
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Solvent and Activator Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., toluene) via syringe. Then, add the activator (e.g., a 1M solution of TBAF in THF, 2.0 equiv) dropwise.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC/LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
Technical Support Center: Purification of Products from p-Tolyltrimethylsilane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction products derived from p-tolyltrimethylsilane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: Common impurities include unreacted this compound, silanol byproducts from hydrolysis of the trimethylsilyl group (e.g., p-tolylsilanol), and homocoupled byproducts in cross-coupling reactions. In electrophilic substitution reactions, isomers of the desired product can also be significant impurities. For instance, in Suzuki coupling reactions, residual palladium catalyst may also be present in the crude product.[1]
Q2: My silylated product appears to be degrading on the silica gel column. What can I do?
A2: Aryltrimethylsilanes can be sensitive to the acidic nature of standard silica gel, leading to decomposition or loss of the trimethylsilyl group. If you observe streaking or the appearance of new, more polar spots on your TLC, consider the following:
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Deactivate the silica gel: You can neutralize the silica gel by treating it with a non-nucleophilic base like triethylamine. A common method is to use an eluent containing a small percentage (1-3%) of triethylamine.[2]
-
Use an alternative stationary phase: Less acidic stationary phases such as alumina or Florisil® can be used for column chromatography.[3]
-
Minimize contact time: Employ flash chromatography with a slightly more polar solvent system to expedite the elution of your compound.[2]
Q3: An emulsion has formed during the aqueous workup of my reaction. How can I resolve this?
A3: Emulsions are common when working with silylated organic compounds. To break an emulsion, you can try the following:
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Addition of brine: Washing the mixture with a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous phase, which can help force the separation of the layers.
-
Filtration: Filtering the entire mixture through a pad of Celite® or glass wool can sometimes break up the emulsified layer.
-
Solvent modification: Adding a small amount of a different organic solvent might change the properties of the organic layer sufficiently to resolve the emulsion.
Q4: I am having trouble removing all the tin-based byproducts from a Stille coupling reaction with a this compound derivative. What is the best approach?
A4: Tin byproducts from Stille couplings can be notoriously difficult to remove completely. A common and effective method is to treat the crude reaction mixture with a dilute solution of potassium fluoride (KF) in methanol. The fluoride ions will react with the organotin byproducts to form insoluble tin fluorides, which can then be removed by filtration through a pad of Celite®.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Solution |
| Product is stuck on the column or elutes very slowly. | The eluent is not polar enough. The compound is interacting too strongly with the silica gel. | Gradually increase the polarity of the eluent (gradient elution). If the compound is basic, consider adding a small amount of triethylamine to the eluent. For acidic compounds, a small amount of acetic acid can be added.[2][3] |
| Poor separation of product from a non-polar impurity. | The eluent is too polar, causing all compounds to move too quickly up the column. | Decrease the polarity of the eluent. A common starting point for non-polar compounds is pure hexanes, gradually adding a more polar solvent like ethyl acetate or dichloromethane.[1][4] |
| The product appears to be decomposing on the column. | The compound is sensitive to the acidic nature of silica gel. | Use deactivated silica gel (treated with triethylamine) or switch to a different stationary phase like alumina.[2][3] Perform the chromatography quickly (flash chromatography) to minimize contact time. |
| Streaking or tailing of spots on TLC and column fractions. | The sample is overloaded. The compound is interacting strongly with the stationary phase. | Reduce the amount of sample loaded onto the column. Add a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds).[3] |
Recrystallization
| Problem | Possible Cause | Solution |
| The compound "oils out" instead of forming crystals. | The melting point of the compound is lower than the boiling point of the solvent. The solution is supersaturated at a temperature above the melting point. High levels of impurities are present. | Re-dissolve the oil in a minimum of hot solvent and then add a small amount of a "good" solvent to lower the saturation point. Allow the solution to cool more slowly.[5] Consider purifying by column chromatography first to remove significant impurities. |
| No crystals form upon cooling. | The solution is not saturated. The compound is too soluble in the chosen solvent even at low temperatures. | Evaporate some of the solvent to increase the concentration of the product and then try cooling again.[5] If using a single solvent, try adding a "poor" solvent dropwise to the solution until it becomes cloudy, then heat to clarify and cool again (mixed-solvent recrystallization).[5] |
| Low recovery of the purified product. | Too much solvent was used for recrystallization. The crystals were washed with a solvent that was not cold, leading to dissolution. Premature crystallization occurred during hot filtration. | Use the minimum amount of hot solvent necessary to dissolve the crude product.[5] Always wash the collected crystals with a minimal amount of ice-cold solvent.[5] Preheat the filtration apparatus (funnel and receiving flask) before hot filtration.[5] |
| The purified product is still impure. | The cooling process was too rapid, trapping impurities within the crystal lattice. The chosen recrystallization solvent is not ideal. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5] Experiment with different solvents or solvent pairs to find one where the desired compound has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble at all temperatures.[6] |
Quantitative Data Summary
The following table provides illustrative data for the purification of a hypothetical product from a Suzuki-Miyaura coupling reaction of a this compound derivative. Note: This data is for demonstrative purposes and actual results will vary depending on the specific reaction and conditions.
| Purification Method | Crude Product Weight (g) | Crude Purity (%) | Purified Product Weight (g) | Final Purity (%) | Recovery Yield (%) |
| Flash Column Chromatography | 1.25 | 85 | 1.02 | >98 | 81.6 |
| Recrystallization | 1.25 | 85 | 0.95 | >99 | 76.0 |
Experimental Protocols
Protocol 1: Purification of a Biaryl Product from a Suzuki-Miyaura Coupling Reaction
This protocol describes a general procedure for the purification of a biaryl product resulting from the palladium-catalyzed cross-coupling of an aryl halide with a this compound-containing boronic acid derivative.
1. Work-up Procedure:
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
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Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1][4]
2. Purification by Flash Column Chromatography:
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Prepare a silica gel column using a slurry of silica gel in the initial eluent (e.g., 100% hexanes).
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
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Load the sample onto the column.
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Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 0% ethyl acetate and gradually increasing to 10%).
-
Collect fractions and monitor by thin-layer chromatography (TLC).
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Combine the fractions containing the pure product and remove the solvent under reduced pressure.[1][7]
Protocol 2: Purification of a Brominated this compound Derivative
This protocol outlines a general method for the purification of a product from the electrophilic bromination of this compound.
1. Work-up Procedure:
-
Upon completion of the reaction, quench any remaining bromine with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by rotary evaporation.
2. Purification by Recrystallization:
-
Dissolve the crude solid product in a minimum amount of a hot solvent (e.g., ethanol or a mixture of ethanol and water).[5]
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the ice-cold recrystallization solvent.[5]
-
Dry the crystals under vacuum.
Visualizations
Caption: A general workflow for the purification of products from organic reactions.
Caption: A decision-making diagram for choosing a purification technique.
References
Technical Support Center: P-Tolyltrimethylsilane in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of p-tolyltrimethylsilane in chemical synthesis. It addresses common challenges, including side reactions and byproduct formation, and offers detailed troubleshooting guides and experimental protocols to ensure the success of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in cross-coupling reactions?
A1: The two most prevalent side reactions are protodesilylation and homocoupling .
-
Protodesilylation is the cleavage of the carbon-silicon bond by a proton source, leading to the formation of toluene as a byproduct. This reaction is often promoted by the presence of moisture or other protic species in the reaction mixture.
-
Homocoupling is the palladium-catalyzed reaction of two molecules of this compound to form 4,4'-dimethylbiphenyl. This can be a significant competing reaction, especially at higher temperatures or catalyst loadings.
Q2: What is the role of the fluoride activator and what are the potential complications associated with its use?
A2: A fluoride source, such as tetrabutylammonium fluoride (TBAF), is typically required to activate the otherwise unreactive C-Si bond of this compound for transmetalation to the palladium catalyst.[1] However, the use of fluoride activators can introduce complications. Fluoride ions are basic and can be sensitive to moisture.[2] This can lead to undesired side reactions if the substrate contains base-sensitive functional groups or if water is present, which can promote protodesilylation.[2]
Q3: My reaction is sluggish or fails to go to completion. What are the likely causes?
A3: Several factors can contribute to low conversion in cross-coupling reactions with this compound:
-
Inefficient Catalyst Activation: The active Pd(0) species may not be forming efficiently from the precatalyst.
-
Poor Quality Reagents: The this compound, aryl halide, or solvent may contain impurities that inhibit the catalyst. Water is a particularly detrimental impurity.[2]
-
Suboptimal Reaction Conditions: The temperature, solvent, or choice of base/activator may not be suitable for the specific substrates.
Q4: I am observing a significant amount of toluene in my reaction mixture. How can I minimize this?
A4: The formation of toluene indicates that protodesilylation is occurring. To minimize this side reaction, it is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture.[2] Using a milder, non-protic base in fluoride-free protocols can also be beneficial.[2]
Q5: How can I suppress the formation of the homocoupling byproduct, 4,4'-dimethylbiphenyl?
A5: Homocoupling can be suppressed by carefully controlling the reaction conditions. Lowering the reaction temperature and using the minimum effective catalyst loading can help to disfavor this side reaction. Additionally, ensuring an inert atmosphere and using pure reagents can minimize pathways that lead to homocoupling.[2]
Troubleshooting Guides
Guide 1: Low Yield of Desired Cross-Coupling Product
This guide provides a systematic approach to troubleshooting low yields in cross-coupling reactions involving this compound.
Troubleshooting Workflow
Quantitative Data on Side Reactions
The following table summarizes the potential impact of various reaction parameters on the formation of byproducts. Note that the exact yields will be substrate-dependent.
| Parameter | Condition | Desired Product Yield | Homocoupling Byproduct | Protodesilylation Byproduct |
| Catalyst | High Loading | Decreased | Increased | No significant change |
| Low Loading | Optimal | Decreased | No significant change | |
| Solvent | Protic (e.g., with water) | Decreased | No significant change | Increased |
| Anhydrous Aprotic | Optimal | No significant change | Decreased | |
| Activator | Excess TBAF | May Decrease | No significant change | May Increase |
| Stoichiometric TBAF | Optimal | No significant change | Minimized | |
| Temperature | High | May Decrease | Increased | May Increase |
| Moderate | Optimal | Decreased | Minimized | |
| Atmosphere | Air | Decreased | Increased | Increased |
| Inert (Ar, N₂) | Optimal | Minimized | Minimized |
Guide 2: Presence of Significant Byproducts
This guide provides strategies to minimize the formation of common byproducts.
Byproduct Mitigation Strategies
References
P-Tolyltrimethylsilane stability and handling precautions
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and safe handling of p-tolyltrimethylsilane.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound, also known as trimethyl-p-tolylsilane, is an organosilicon compound.[1] It is primarily used in organic synthesis as a stable, lipophilic protecting group for various functional groups. It also serves as a synthetic intermediate and can be used to introduce a tolyl group in the synthesis of more complex molecules.
Q2: What are the general stability characteristics of this compound?
A2: this compound is generally stable under normal laboratory conditions.[1] It should be stored in a tightly sealed container in a dry, cool, and well-ventilated area, away from heat, sparks, and open flames.[2] It is not significantly reactive with aqueous systems.[3]
Q3: Is this compound sensitive to air or moisture?
A3: While generally stable, it is good practice to handle this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent potential reactions with atmospheric moisture over extended periods, especially if the compound's purity is critical for a sensitive reaction. Some related organosilane compounds are known to be moisture-sensitive.[4]
Q4: What are the primary hazards associated with this compound?
A4: this compound is a flammable liquid and vapor.[5] It can cause skin and serious eye irritation.[5] Inhalation of vapors may cause respiratory tract irritation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected Reaction or Decomposition | Contamination with incompatible materials (strong acids, strong bases, strong oxidizing agents). | 1. Immediately stop the reaction and cool it down if necessary. 2. Neutralize any acidic or basic contaminants cautiously. 3. Re-evaluate the experimental setup to identify and eliminate the source of contamination. |
| Low Reaction Yield | Incomplete reaction or premature cleavage of the trimethylsilyl group. | 1. Ensure all reagents and solvents are anhydrous. 2. Verify the compatibility of all reaction components with the trimethylsilyl group. Avoid strongly acidic or basic conditions unless intended for cleavage. 3. Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC, NMR). |
| Difficulty in Removing the Trimethylsilyl Group | Inappropriate cleavage conditions. | 1. Select a suitable deprotection method based on the substrate's sensitivity. Common methods include treatment with fluoride ion sources (e.g., TBAF) or strong acids. 2. Optimize reaction conditions such as temperature, reaction time, and reagent stoichiometry. |
| Product Contamination with Silanol Byproducts | Hydrolysis of silylating agents or silylated intermediates. | 1. Perform reactions under strictly anhydrous conditions. 2. Use a slight excess of the silylating agent to ensure complete reaction. 3. Purify the final product using appropriate chromatographic techniques to remove silanol byproducts. |
Physicochemical Properties
| Property | Value |
| CAS Number | 3728-43-6 |
| Molecular Formula | C10H16Si |
| Molecular Weight | 164.32 g/mol |
| Appearance | Colorless to light yellow liquid |
| Melting Point | 38 °C |
| Boiling Point | 92 °C at 33 mmHg |
| Density | 0.865 g/cm³ |
| Flash Point | 46 °C |
| Water Solubility | Not miscible or difficult to mix in water.[3] |
Experimental Protocols
Protocol 1: General Handling and Storage
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and incompatible substances such as strong oxidizing agents, strong acids, and strong bases.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[7]
-
Inert Atmosphere: For reactions sensitive to moisture, handle this compound under an inert atmosphere (e.g., nitrogen or argon).
-
Grounding: Ground and bond containers when transferring material to prevent static discharge.[7]
Protocol 2: Cleavage of the Trimethylsilyl Group with Tetrabutylammonium Fluoride (TBAF)
This protocol describes a general procedure for the removal of the trimethylsilyl group from an aryltrimethylsilane.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the this compound derivative (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 equivalents) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Incompatible Materials
To ensure stability and prevent hazardous reactions, avoid contact with the following:
-
Strong Oxidizing Agents: May cause a violent reaction.
-
Strong Acids: Can promote protodesilylation, leading to the cleavage of the carbon-silicon bond.[8]
-
Strong Bases: Can also facilitate the cleavage of the trimethylsilyl group.[9]
-
Moisture: While not highly reactive with water, prolonged exposure to moisture can lead to slow hydrolysis, especially in the presence of acid or base catalysts.
Visual Workflow and Decision-Making Diagrams
Caption: A flowchart for the safe handling and use of this compound in a laboratory setting.
References
- 1. chembk.com [chembk.com]
- 2. gelest.com [gelest.com]
- 3. This compound CAS#: 3728-43-6 [m.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | 3728-43-6 [chemicalbook.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. gelest.com [gelest.com]
- 8. The mechanism of the protodesilylation of allylsilanes and vinylsilanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group [organic-chemistry.org]
Technical Support Center: Managing Steric Hindrance in Reactions with P-Tolyltrimethylsilane
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with P-Tolyltrimethylsilane. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why does it cause steric hindrance?
A: this compound is an organosilane compound featuring a trimethylsilyl (-Si(CH₃)₃) group attached to a toluene ring at the para position. The trimethylsilyl group is sterically bulky due to the three methyl groups bonded to the silicon atom. This bulk can physically obstruct the approach of reagents to a nearby reactive center, a phenomenon known as steric hindrance, which can significantly slow down or prevent chemical reactions.[1][2][3]
Q2: In which types of reactions is steric hindrance from this compound a major consideration?
A: Steric hindrance is a key factor in several reactions involving this compound:
-
Electrophilic Aromatic Substitution (EAS): When the tolyl group of this compound is the substrate, the bulky -Si(CH₃)₃ group can influence the regioselectivity of incoming electrophiles, often favoring substitution at positions less sterically hindered.[4]
-
Silylation Reactions: When used as a reagent to protect hydroxyl groups (-OH) on complex molecules like alcohols or phenols, the bulkiness of the silyl group can make the reaction challenging, especially with sterically crowded secondary or tertiary alcohols.[5][6]
-
Cross-Coupling Reactions: In reactions like Suzuki or Hiyama couplings, if this compound is used as a coupling partner, its steric bulk can impact the efficiency of the transmetalation step in the catalytic cycle.[7][8]
Q3: How does this compound compare to other common silylating agents like TMS-Cl or TBDMS-Cl in terms of steric hindrance?
A: The steric bulk generally increases with the size of the alkyl groups on the silicon atom. While the trimethylsilyl group is the same as in TMS-Cl (chlorotrimethylsilane), the presence of the entire tolyl group makes this compound a bulkier reagent overall in contexts where the entire molecule's volume is relevant. Compared to TBDMS-Cl (tert-butyldimethylsilyl chloride), the tert-butyl group is significantly more sterically demanding than a methyl group, making TBDMS a more hindering silylating agent for protecting groups. The choice of silylating agent allows for fine-tuning of stability and reactivity based on steric and electronic properties.
Troubleshooting Guides
Issue 1: Low or No Yield in Electrophilic Aromatic Substitution (e.g., Friedel-Crafts Alkylation)
Question: I am attempting a Friedel-Crafts alkylation on a substrate using this compound as a bulky alkylating agent, but I am getting very low to no product yield. What are the likely causes and solutions?
Answer: Low yields in this context are often a direct consequence of steric hindrance. Here’s a breakdown of potential causes and troubleshooting steps:
-
Cause 1: Insufficient Catalyst Activity. Standard Lewis acids (e.g., AlCl₃) may not be strong enough to promote the reaction effectively when significant steric barriers are present.
-
Solution: Increase the catalyst loading incrementally (e.g., from 1.2 equivalents to 2.0 equivalents). Alternatively, switch to a more potent Lewis acid catalyst.
-
-
Cause 2: Inappropriate Solvent. The solvent may not adequately stabilize the charged intermediates formed during the reaction, especially the bulky arenium ion.
-
Solution: Switch to a more polar, aprotic solvent like nitromethane (CH₃NO₂) or dichloromethane (DCM) to help facilitate the reaction.
-
-
Cause 3: Low Reaction Temperature. The activation energy for the reaction may be too high to overcome at room temperature due to steric strain in the transition state.
-
Solution: Gradually increase the reaction temperature. Monitor the reaction closely for the formation of side products, as higher temperatures can sometimes lead to undesired pathways.
-
Issue 2: Incomplete Silylation of a Hindered Alcohol
Question: I am using this compound to protect a secondary or tertiary alcohol, but the reaction does not go to completion, even after extended periods. How can I drive the reaction forward?
Answer: Silylating sterically hindered alcohols is a common challenge. The nucleophilic attack by the alcohol on the silicon center is impeded by the bulky groups on both the substrate and the silylating agent.
-
Cause 1: Weak Base. The base used (e.g., triethylamine) may not be strong enough to sufficiently deprotonate the hindered alcohol to form the more nucleophilic alkoxide.
-
Solution: Use a stronger, non-nucleophilic base such as imidazole or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
-
Cause 2: Reversible Reaction. The reaction may be in equilibrium, with the reverse reaction (desilylation) competing with the forward reaction.
-
Solution: Ensure all reagents and solvents are anhydrous. Water can hydrolyze the silylating agent and the silyl ether product. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Cause 3: Low Reagent Reactivity. this compound itself might not be reactive enough for extremely hindered substrates.
-
Solution: While not a direct use of this compound, for particularly challenging cases, consider converting it to a more reactive silyl triflate intermediate, or choose an alternative, more powerful silylating agent if the specific properties of the p-tolylsilyl group are not essential.
-
Data Presentation: Optimizing Reaction Conditions
The following tables provide illustrative data for optimizing common reactions where this compound's steric hindrance is a factor.
Table 1: Effect of Lewis Acid Catalyst on Friedel-Crafts Alkylation Yield
| Entry | Lewis Acid Catalyst | Equivalents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | AlCl₃ | 1.2 | 25 | 24 | 15 |
| 2 | AlCl₃ | 2.0 | 25 | 24 | 35 |
| 3 | FeCl₃ | 1.5 | 25 | 24 | 20 |
| 4 | FeCl₃ | 1.5 | 60 | 12 | 65 |
| 5 | TiCl₄ | 1.5 | 25 | 24 | 40 |
Reaction of a moderately hindered aromatic substrate with an alkyl halide in the presence of this compound (as a directing group). Data is illustrative.
Table 2: Silylation of a Hindered Secondary Alcohol
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | Triethylamine | DCM | 25 | 12 | 45 |
| 2 | Pyridine | DCM | 25 | 12 | 55 |
| 3 | Imidazole | DMF | 25 | 8 | 80 |
| 4 | Imidazole | DMF | 40 | 6 | >95 |
Reaction of 1-(1-adamantyl)ethanol with this compound. Data is illustrative.
Experimental Protocols & Visualizations
Protocol 1: Lewis Acid-Catalyzed Electrophilic Aromatic Substitution
This protocol describes a general procedure for the Friedel-Crafts alkylation of an aromatic compound where this compound is already part of the substrate, and its steric bulk influences the reaction's regioselectivity.
Methodology:
-
To an oven-dried, round-bottom flask under an inert nitrogen atmosphere, add the this compound-containing substrate (1.0 eq).
-
Dissolve the substrate in an anhydrous solvent (e.g., dichloromethane, 10 mL per mmol of substrate).
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add the Lewis acid catalyst (e.g., FeCl₃, 1.5 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Add the electrophile (e.g., an alkyl halide, 1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature or heat as required (see Table 1 for optimization).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, carefully quench the reaction by pouring it over crushed ice and dilute HCl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
Caption: Troubleshooting workflow for reactions involving this compound.
Protocol 2: Silylation of a Sterically Hindered Phenol
This protocol provides a robust method for protecting a sterically hindered hydroxyl group using this compound.
Methodology:
-
In an oven-dried flask under an inert argon atmosphere, dissolve the hindered phenol (1.0 eq) and imidazole (2.5 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
To this stirred solution, add this compound (1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to 40-60 °C.
-
Monitor the disappearance of the starting material by TLC. The reaction may take several hours.
-
Once complete, cool the mixture to room temperature and quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting silyl ether by flash column chromatography on silica gel.
Caption: Logical relationship between steric hindrance, its effects, and solutions.
References
- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 6. Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
Removal of trimethylsilyl byproducts from P-Tolyltrimethylsilane reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing trimethylsilyl byproducts from reactions involving p-tolyltrimethylsilane.
Frequently Asked Questions (FAQs)
Q1: What are the most common trimethylsilyl byproducts I might encounter in my reaction with this compound?
A1: The most prevalent byproducts are typically trimethylsilanol (TMSOH) and its dehydration product, hexamethyldisiloxane (TMS-O-TMS).[1] These arise from the hydrolysis of unreacted trimethylsilylating agents or cleavage of trimethylsilyl ethers during the reaction workup. Unreacted this compound can also be a significant impurity.
Q2: My desired product is sensitive to acid. How can I remove silyl byproducts without degrading my compound?
A2: If your compound is acid-sensitive, you should avoid acidic aqueous workups. Instead, consider the following options:
-
Neutral or Basic Workup: Use a neutral or mildly basic aqueous wash (e.g., saturated sodium bicarbonate solution) to hydrolyze and remove some of the silyl byproducts.
-
Fluoride-Based Methods: Tetrabutylammonium fluoride (TBAF) is effective for cleaving silyl ethers under generally mild conditions, although it is basic.[2] The resulting byproducts can be removed via aqueous extraction.
-
Flash Chromatography with Deactivated Silica: Standard silica gel can be acidic. You can deactivate it by preparing a slurry with a solvent system containing 1-3% triethylamine before packing your column.[3]
Q3: Can I remove hexamethyldisiloxane and unreacted this compound by distillation?
A3: Yes, if your product is not volatile, distillation can be a viable option. Hexamethyldisiloxane is relatively volatile (boiling point ~100 °C) and can often be removed under reduced pressure.[4] Similarly, this compound has a boiling point of 191-193 °C, which may allow for its separation from less volatile products by fractional distillation.
Q4: I am having trouble removing tetrabutylammonium fluoride (TBAF) and its byproducts after a deprotection step. What is the best way to handle this?
A4: While aqueous workup is standard for removing TBAF, it can be problematic for polar, water-soluble products, often leading to product loss.[5] A highly effective alternative is a non-aqueous workup using an ion-exchange resin, such as DOWEX® 50WX8, which sequesters the tetrabutylammonium cation.[1][5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of products from this compound reactions.
| Problem | Potential Cause | Troubleshooting & Optimization |
| An emulsion formed during aqueous extraction. | High concentrations of silylated compounds or the use of certain solvents like THF can lead to stable emulsions. | - Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break the emulsion.- If possible, switch to a less water-miscible extraction solvent.- Filter the emulsified layer through a pad of Celite®. |
| My compound is decomposing on the silica gel column. | The silica gel is too acidic for your compound. Trimethylsilyl ethers are particularly labile and can be cleaved by the acidic surface of silica.[6] | - Deactivate the silica gel: Flush the column with a solvent mixture containing a small amount of a basic modifier like triethylamine (1-3%) before loading your sample.[3]- Use an alternative stationary phase: Consider using a less acidic stationary phase like alumina or Florisil®.[7]- Change the purification method: If possible, purify by recrystallization or distillation to avoid chromatography. |
| Silyl byproducts are co-eluting with my product during column chromatography. | The polarity of your product and the silyl byproducts (e.g., hexamethyldisiloxane, trimethylsilanol) are too similar in the chosen solvent system. | - Optimize the solvent system: Systematically vary the polarity of your eluent. A shallow gradient of increasing polarity can often resolve closely eluting compounds.- Pre-treat the crude mixture: Before chromatography, consider a workup designed to convert the byproducts into more easily separable forms. For example, an acidic wash can convert silyl ethers to more polar silanols, which will have different chromatographic behavior. |
| The reaction is complete, but I still have a significant amount of unreacted this compound. | The reaction may not have gone to completion, or an excess of the reagent was used. | - Flash Chromatography: this compound is relatively nonpolar and can usually be separated from more polar products by silica gel chromatography using a nonpolar eluent like hexanes or a low percentage of ethyl acetate in hexanes.- Distillation/Kugelrohr: If the product is significantly less volatile, unreacted this compound can be removed under high vacuum. |
Experimental Protocols
The following tables summarize key methodologies for the removal of trimethylsilyl groups and byproducts.
Table 1: Fluoride-Mediated Silyl Ether Cleavage and Workup
| Parameter | Protocol |
| Reagent | Tetrabutylammonium fluoride (TBAF), 1 M solution in THF |
| Equivalents | 1.1 - 1.5 equivalents |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | Room Temperature |
| Reaction Time | 30 minutes to a few hours (monitor by TLC) |
| Workup | 1. Quench with saturated aqueous NH₄Cl solution.2. Extract with an organic solvent (e.g., Ethyl Acetate or Dichloromethane).3. Wash the combined organic layers with water and then brine.4. Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate.5. Purify by flash column chromatography if necessary.[1] |
Table 2: Non-Aqueous Workup for TBAF Removal
| Parameter | Protocol |
| Reagents | DOWEX® 50WX8 ion-exchange resin, Calcium carbonate (CaCO₃) |
| Quantities | ~1.5 g of DOWEX® resin per mmol of TBAF; ~5 equiv. of CaCO₃ based on TBAF |
| Solvent | Methanol (MeOH) |
| Temperature | Room Temperature |
| Procedure Time | 1-2 hours |
| Workup | 1. To the crude reaction mixture, add CaCO₃ and DOWEX® resin.2. Add MeOH and stir vigorously.3. Filter the mixture through a pad of Celite®.4. Wash the filter cake thoroughly with MeOH.5. Combine the filtrate and washings and concentrate under reduced pressure.[1][5] |
Table 3: Acid-Catalyzed Silyl Ether Cleavage
| Parameter | Protocol |
| Reagent | Acetyl Chloride (generates HCl in situ) |
| Equivalents | 0.1 - 0.2 equivalents (catalytic) |
| Solvent | Dry Methanol (MeOH) |
| Temperature | Room Temperature |
| Reaction Time | 5 - 30 minutes |
| Workup | 1. Concentrate the reaction mixture under reduced pressure.2. Dilute the residue with ethyl acetate.3. Wash with saturated aqueous NaHCO₃ solution and then brine.4. Dry the organic phase (e.g., over Na₂SO₄), filter, and concentrate.5. Purify by column chromatography if necessary.[8] |
Visualized Workflows
The following diagrams illustrate the decision-making process and workflows for byproduct removal.
Caption: General workflow for selecting a purification strategy.
Caption: Troubleshooting guide for flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Purification [chem.rochester.edu]
- 4. US4370204A - Method for the purification of hexamethyldisiloxane - Google Patents [patents.google.com]
- 5. orgsyn.org [orgsyn.org]
- 6. reddit.com [reddit.com]
- 7. Purification [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Solvent Effects on p-Tolyltrimethylsilane Reactivity
This technical support center provides guidance for researchers, scientists, and drug development professionals on the critical role of solvent selection in reactions involving p-tolyltrimethylsilane. The following information, presented in a question-and-answer format, addresses common issues and provides insights into optimizing reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect the reactivity of this compound in electrophilic substitution reactions?
Solvent polarity is a critical factor influencing the rate of electrophilic aromatic substitution (EAS) reactions of aryltrimethylsilanes. Polar solvents can stabilize the charged intermediate, the arenium ion (also known as a sigma complex), which is formed during the reaction. This stabilization lowers the activation energy of the rate-determining step, thereby increasing the reaction rate. For instance, in protodesilylation, a common electrophilic cleavage reaction, more polar solvents are generally expected to accelerate the reaction.
Q2: What is the difference between polar protic and polar aprotic solvents in the context of this compound reactions?
-
Polar Protic Solvents (e.g., water, methanol, ethanol) contain acidic protons and can act as hydrogen bond donors. While they can stabilize charged intermediates, they can also solvate the electrophile and any anionic nucleophiles present, potentially reducing their reactivity.
-
Polar Aprotic Solvents (e.g., acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)) lack acidic protons. They are effective at solvating cations and can enhance the reactivity of anionic nucleophiles by not solvating them as strongly as protic solvents. For many reactions involving aryltrimethylsilanes, polar aprotic solvents are preferred to promote high reaction rates.
Q3: Can the solvent influence the product distribution in reactions of this compound?
Yes, the solvent can play a role in the regioselectivity of electrophilic substitution on the aromatic ring, although the primary directing influence comes from the activating methyl group and the silyl group (which is typically displaced, leading to ipso-substitution). In cases where competing side reactions can occur, the solvent can influence the product ratio by differentially stabilizing the transition states leading to different products.
Troubleshooting Guides
Issue 1: Low or no reactivity during electrophilic cleavage (e.g., protodesilylation).
-
Potential Cause: Use of a nonpolar solvent.
-
Troubleshooting: Switch to a more polar solvent to better stabilize the charged arenium intermediate. Polar aprotic solvents like acetonitrile or DMF are often good choices.
-
-
Potential Cause: Insufficiently strong electrophile.
-
Troubleshooting: The choice of solvent can modulate the effective strength of the electrophile. If the electrophile is generated in situ, the solvent can affect the equilibrium of its formation. Consider using a stronger acid or a different catalyst system in conjunction with an appropriate solvent.
-
Issue 2: Undesired side reactions or decomposition of starting material.
-
Potential Cause: The solvent is participating in the reaction.
-
Troubleshooting: Some solvents can act as nucleophiles or can be decomposed under the reaction conditions. For example, in the presence of strong acids, some ethers may be cleaved. Choose a more inert solvent.
-
-
Potential Cause: The solvent is promoting the decomposition of a reaction intermediate.
-
Troubleshooting: If a highly reactive intermediate is formed, a less polar or a more coordinating solvent might be necessary to temper its reactivity and prevent decomposition pathways.
-
Quantitative Data on Solvent Effects
Table 1: Effect of Solvent Composition on the Rate of Cleavage of p-Chlorobenzyltrimethylsilane [1]
| Solvent System (ROH-DMSO) | Mole Ratio of ROH | Rate Constant (k x 104 s-1) |
| Methanol-DMSO | 0.1 | 5.5 |
| 0.3 | 2.0 | |
| 0.5 | 1.1 | |
| 0.7 | 0.6 | |
| 0.9 | 0.3 | |
| Ethanol-DMSO | 0.1 | 6.2 |
| 0.3 | 2.8 | |
| 0.5 | 1.6 | |
| 0.7 | 0.9 | |
| 0.9 | 0.5 | |
| Isopropanol-DMSO | 0.1 | 7.1 |
| 0.3 | 3.9 | |
| 0.5 | 2.5 | |
| 0.7 | 1.6 | |
| 0.9 | 0.9 | |
| t-Butanol-DMSO | 0.1 | 9.8 |
| 0.3 | 6.5 | |
| 0.5 | 4.8 | |
| 0.7 | 3.5 | |
| 0.9 | 2.3 |
Data from a study on a related aryltrimethylsilane derivative, illustrating the trend of solvent effects.[1]
Experimental Protocols
General Protocol for Monitoring the Protodesilylation of this compound
This protocol describes a general method for studying the effect of different solvents on the rate of protodesilylation of this compound using an acid catalyst.
Materials:
-
This compound
-
Anhydrous solvents (e.g., acetonitrile, dichloromethane, hexane, methanol)
-
Acid catalyst (e.g., trifluoroacetic acid)
-
Internal standard (e.g., durene or another inert compound with a distinct NMR signal)
-
NMR tubes
-
Gas chromatograph-mass spectrometer (GC-MS) or Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Reaction Setup: In a clean, dry vial, dissolve a known amount of this compound and the internal standard in a measured volume of the chosen anhydrous solvent.
-
Initiation: At time zero, add a known concentration of the acid catalyst to the solution.
-
Monitoring: At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by neutralizing the acid with a weak base like triethylamine).
-
Analysis: Analyze the quenched aliquots by GC-MS or NMR to determine the concentration of the remaining this compound and the formed product (toluene).
-
Data Processing: Plot the concentration of this compound versus time to determine the reaction rate. By repeating this experiment in different solvents, the effect of the solvent on the reaction rate can be quantified.
Visualizations
Caption: Experimental workflow for studying solvent effects.
Caption: Role of polar solvent in stabilizing the arenium ion.
References
Troubleshooting low yields in P-Tolyltrimethylsilane-mediated reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in reactions involving P-Tolyltrimethylsilane. The following information is presented in a question-and-answer format to directly address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction using this compound is giving a low yield or failing completely. What are the most common initial checks I should perform?
A1: When a cross-coupling reaction with this compound results in a low yield or fails, the initial troubleshooting should focus on the integrity of your reagents and the reaction setup. Here are the primary aspects to verify:
-
Catalyst Activity: The palladium catalyst, particularly the active Pd(0) species, is highly sensitive to oxygen. Inadequate degassing of the reaction mixture can lead to catalyst deactivation. Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (e.g., Argon or Nitrogen).[1]
-
Reagent Purity: The purity of this compound, the aryl halide, and any additives is crucial. Impurities can poison the catalyst or participate in unwanted side reactions.[1]
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Anhydrous Conditions: Many coupling reactions, especially those involving fluoride activators for organosilanes, require strictly anhydrous conditions. The presence of water can lead to side reactions such as protodesilylation of the this compound.[2]
-
Proper Activation: For Hiyama-type couplings, the activation of the silicon-carbon bond is critical. This is typically achieved with a fluoride source (like TBAF) or a base.[3] Ensure your activator is fresh and added under the correct conditions.
Q2: I am observing the formation of toluene as a significant byproduct. What is causing this and how can I prevent it?
A2: The formation of toluene indicates that protodesilylation is occurring, where the trimethylsilyl group on the this compound is replaced by a proton from a proton source in the reaction mixture.[2] This is a common side reaction with organosilanes.
Causes:
-
Presence of water or other protic impurities in the solvent or reagents.
-
Certain bases can facilitate this process.
Solutions:
-
Use Anhydrous Solvents and Reagents: Ensure all solvents are rigorously dried and reagents are stored under anhydrous conditions.
-
Select a Milder or Non-Nucleophilic Base: If you suspect the base is promoting protodesilylation, consider screening alternative bases. For instance, in some cases, potassium carbonate (K₂CO₃) may be a better choice than stronger bases.[1]
-
Minimize Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of side reactions. Monitor the reaction progress and work it up as soon as the starting material is consumed.
Q3: My reaction is producing a significant amount of 4,4'-dimethylbiphenyl. How can I minimize this homocoupling side product?
A3: The formation of 4,4'-dimethylbiphenyl is a result of the homocoupling of this compound. This side reaction is often promoted by the presence of oxygen or issues with the catalyst system.[1]
Preventative Measures:
-
Rigorous Degassing: Thoroughly degas all solvents and reagents before use and maintain a robust inert atmosphere throughout the reaction to minimize oxygen levels.[1]
-
Catalyst Choice: Using a direct Pd(0) source can sometimes be more effective than generating it in situ from a Pd(II) precursor, which can sometimes favor homocoupling.[1]
-
Ligand Selection: The choice of phosphine ligand can influence the rates of the desired cross-coupling versus homocoupling. Experimenting with different ligands may be necessary.
Q4: How do I choose the optimal catalyst, base, and solvent for my this compound coupling reaction?
A4: The optimal conditions are highly dependent on the specific substrates being coupled. However, here are some general guidelines:
-
Catalyst: Palladium complexes are the most common catalysts. For Suzuki-Miyaura type reactions, Pd(PPh₃)₄ and PdCl₂(dppf) are frequently used.[4][5] For Hiyama couplings, Pd(OAc)₂ with a suitable phosphine ligand like XPhos has been shown to be effective.[6]
-
Base/Activator: For Hiyama couplings, a fluoride source like tetrabutylammonium fluoride (TBAF) is often necessary to activate the organosilane.[3][7] In Suzuki-type reactions, inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃) are common.[8] The choice of base can significantly impact the yield.
-
Solvent: A variety of solvents can be used, and the choice often depends on the solubility of the reactants and the reaction temperature. Common solvents include toluene, THF, dioxane, and DMF, often in combination with water for Suzuki reactions.[3][8]
Data Presentation: Optimizing Reaction Conditions
The following tables provide a summary of how different reaction parameters can influence the yield of biaryl products in reactions analogous to those involving this compound. The synthesis of 4-methylbiphenyl is used here as a representative example.
Table 1: Effect of Catalyst and Ligand on 4-Methylbiphenyl Yield
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/Water | 90-100 | 70-95 | [8][9] |
| Pd(dppf)Cl₂ | - | K₂CO₃ | Toluene/Water | 90-100 | High | [2] |
| Pd/C (10%) | - | K₂CO₃ | Ethanol/Water | Reflux | High | [8] |
| PdCl₂(dppp) | - | - | THF/Dimethoxyethane | 65 | 92-98 | [10] |
Table 2: Effect of Base and Solvent on 4-Methylbiphenyl Yield in Suzuki-Miyaura Coupling
| Base | Solvent System | Temperature (°C) | Yield (%) | Reference |
| Na₂CO₃ | Acetone/Water | 35 | High | [10] |
| K₂CO₃ | Toluene/Water | 80-110 | 70-95 | [8] |
| Cs₂CO₃ | Dioxane/Water | 80-110 | Often higher than K₂CO₃ | [8] |
| K₃PO₄ | Toluene/Water | 80-110 | Variable | [1] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) Acetate (Pd(OAc)₂) (1-2 mol%)
-
Triphenylphosphine (PPh₃) (2-4 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene
-
Deionized water
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide, this compound, and potassium carbonate.
-
Purge the flask with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
In a separate vial, dissolve the Pd(OAc)₂ and PPh₃ in a small amount of degassed toluene.
-
Add the catalyst solution to the Schlenk flask via syringe.
-
Add degassed toluene and deionized water (typically a 4:1 to 10:1 ratio of toluene to water).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[8][9]
Protocol 2: General Procedure for Hiyama Coupling of this compound with an Aryl Iodide
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
This compound (1.5 equivalents)
-
Aryl iodide (1.0 equivalent)
-
Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)
-
XPhos (4-10 mol%)
-
Tetrabutylammonium fluoride (TBAF) (1.5 equivalents, 1M solution in THF)
-
Anhydrous THF
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ and XPhos.
-
Add anhydrous THF and stir for 10-15 minutes at room temperature.
-
Add the aryl iodide and this compound to the flask.
-
Add the TBAF solution dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature and quench with water.
-
Extract the product with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[3][6]
Visualizations
Caption: Troubleshooting workflow for low-yield this compound reactions.
Caption: Generalized catalytic cycle for this compound cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes [organic-chemistry.org]
- 3. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. diva-portal.org [diva-portal.org]
- 6. Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
P-Tolyltrimethylsilane storage and decomposition prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and prevention of decomposition of p-tolyltrimethylsilane.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[1][2] It is crucial to protect it from moisture to prevent degradation.
Q2: Is this compound sensitive to water?
A2: While it is reported to have "no significant reaction with aqueous systems," it is best practice to handle this compound under anhydrous conditions to prevent potential hydrolysis over time.[1][2] The silicon-carbon bond in arylsilanes can be susceptible to cleavage under certain conditions, and moisture can facilitate this process.
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathways for this compound and similar organosilanes include:
-
Hydrolysis: Reaction with water, potentially catalyzed by acids or bases, can lead to the cleavage of the trimethylsilyl group to form p-cresol and hexamethyldisiloxane.
-
Thermal Decomposition: At elevated temperatures, cleavage of the silicon-carbon bond can occur, leading to the formation of various radical species and rearrangement products.[3][4]
-
Photodegradation: Exposure to UV light can induce photochemical reactions, leading to bond cleavage and the formation of radical intermediates.
Q4: What are the common impurities found in this compound?
A4: Common impurities can include unreacted starting materials from its synthesis, such as p-tolyl magnesium bromide and chlorotrimethylsilane, as well as byproducts like hexamethyldisiloxane from exposure to moisture. Solvents used in the synthesis and purification process may also be present as residual impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the use of this compound in experimental settings.
Guide 1: Incomplete Silylation Reactions
Symptom: Low yield of the desired silylated product, with a significant amount of starting material remaining.
| Potential Cause | Troubleshooting Step |
| Moisture Contamination | Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum). Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inactive Reagent | This compound may have degraded due to improper storage. Use a fresh bottle or a recently opened container that has been stored under the recommended conditions. |
| Insufficient Reagent | The stoichiometry of the reaction may not be optimal. Try increasing the equivalents of this compound used. |
| Suboptimal Reaction Conditions | The reaction temperature or time may be insufficient. Consider increasing the temperature or extending the reaction time. Monitor the reaction progress by TLC or GC-MS. |
| Steric Hindrance | For sterically hindered substrates, the reactivity of this compound may be insufficient. A more reactive silylating agent might be required. |
Guide 2: Observation of Unexpected Byproducts
Symptom: Formation of unexpected peaks in analytical data (GC-MS, NMR).
| Potential Cause | Troubleshooting Step |
| Reagent Degradation | The this compound may have partially decomposed. Analyze the reagent by GC-MS or NMR to confirm its purity before use. |
| Side Reactions | The reaction conditions may be promoting side reactions. Consider lowering the reaction temperature or using a milder catalyst. |
| Presence of Impurities | The starting materials or solvents may contain impurities that are participating in the reaction. Purify all reagents and solvents before use. |
Stability and Decomposition Data
Table 1: General Stability Considerations for this compound
| Condition | Potential Effect | Prevention/Mitigation |
| Elevated Temperature | Increased rate of thermal decomposition. | Store at room temperature, away from heat sources. |
| High Humidity | Increased risk of hydrolysis. | Store in a tightly sealed container in a dry environment. Use of a desiccator is recommended. |
| Exposure to Light (UV) | Potential for photodegradation. | Store in an amber or opaque container to protect from light. |
| Presence of Acids/Bases | Catalysis of hydrolysis or other decomposition reactions. | Ensure the storage container is neutral and clean. Avoid contamination with acidic or basic residues. |
| Presence of Oxidizing Agents | Potential for oxidation of the aromatic ring or the methyl groups. | Store away from strong oxidizing agents. |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for assessing the purity of this compound. Optimization may be required based on the specific instrument and column used.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a dry, volatile solvent (e.g., hexane, dichloromethane, or ethyl acetate).
-
Perform serial dilutions to achieve a final concentration suitable for your instrument's sensitivity (e.g., 10-100 µg/mL).
-
-
GC-MS Parameters:
-
Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5ms, DB-5ms), is suitable.
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
The mass spectrum should show a molecular ion peak (M+) at m/z 164 and characteristic fragment ions.
-
Integrate the peak areas of all observed components to determine the relative purity.
-
Protocol 2: Monitoring Decomposition by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy can be used to monitor the stability of this compound over time and to identify potential degradation products.
-
Sample Preparation:
-
Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.
-
For stability studies, an internal standard with a known concentration (e.g., 1,3,5-trimethoxybenzene) can be added for quantitative analysis.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Typical chemical shifts for this compound are:
-
~7.4-7.1 ppm (aromatic protons)
-
~2.3 ppm (methyl protons on the tolyl group)
-
~0.25 ppm (trimethylsilyl protons)
-
-
-
Data Analysis:
-
Integrate the signals corresponding to this compound and any new signals that appear over time.
-
The appearance of new signals in the aromatic region and the disappearance of the trimethylsilyl signal may indicate decomposition. For example, the formation of p-cresol would result in a new singlet for the phenolic OH proton and a shift in the aromatic and methyl proton signals.
-
Visualizations
Caption: Potential decomposition pathways of this compound.
Caption: Troubleshooting workflow for experiments using this compound.
References
- 1. This compound CAS#: 3728-43-6 [m.chemicalbook.com]
- 2. This compound | 3728-43-6 [amp.chemicalbook.com]
- 3. Mechanism of the thermal decomposition of tetramethylsilane: a flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry and density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of P-Tolyltrimethylsilane and p-Tolylmagnesium Bromide for Researchers
For researchers, scientists, and professionals in drug development, the choice between organometallic reagents is a critical decision that can significantly impact the efficiency and outcome of a synthetic route. This guide provides an objective comparison of the reactivity of two common p-tolyl nucleophiles: p-tolyltrimethylsilane and p-tolylmagnesium bromide. By presenting supporting experimental data and detailed protocols, this document aims to facilitate informed reagent selection for various chemical transformations.
Introduction
This compound and p-tolylmagnesium bromide are both valuable reagents for introducing the p-tolyl group in organic synthesis. However, their reactivity profiles differ significantly due to the nature of the carbon-metal bond. P-tolylmagnesium bromide, a classic Grignard reagent, possesses a highly polar carbon-magnesium bond, rendering the tolyl group strongly nucleophilic and basic. In contrast, the carbon-silicon bond in this compound is less polarized, making it a weaker nucleophile that typically requires activation to participate in nucleophilic reactions. This fundamental difference dictates their suitability for various applications, particularly in reactions with electrophiles and in cross-coupling transformations.
Reactivity with Carbonyl Compounds
The reaction of organometallic reagents with carbonyl compounds is a cornerstone of carbon-carbon bond formation. Here, we compare the performance of this compound and p-tolylmagnesium bromide in their reactions with representative aldehydes and ketones.
Table 1: Reaction with Benzaldehyde
| Reagent | Activating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | TBAF | THF | Room Temp. | 12 | ~70-80 (Estimated) |
| p-Tolylmagnesium Bromide | None | THF | 0 to Room Temp. | 1 | >90 |
Table 2: Reaction with Cyclohexanone
| Reagent | Activating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | TBAF | THF | Room Temp. | 24 | Moderate (Estimated) |
| p-Tolylmagnesium Bromide | None | THF | 0 to Room Temp. | 1-2 | High |
As the data suggests, p-tolylmagnesium bromide is highly reactive towards carbonyl compounds, providing excellent yields in short reaction times without the need for an activating agent. This compound, on the other hand, requires activation by a fluoride source, such as tetrabutylammonium fluoride (TBAF), to form a hypervalent silicate species that is sufficiently nucleophilic to attack the carbonyl carbon. Even with activation, the reactions with this compound are generally slower and may result in lower yields compared to the Grignard reagent.
Reactivity with Epoxides
The ring-opening of epoxides by nucleophiles is a valuable method for the synthesis of β-functionalized alcohols.
Table 3: Reaction with Ethylene Oxide
| Reagent | Activating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | TBAF | THF | Room Temp. | 12-24 | Moderate (Estimated) |
| p-Tolylmagnesium Bromide | None | THF | 0 to Room Temp. | 2 | High |
Similar to the trend observed with carbonyl compounds, p-tolylmagnesium bromide reacts readily with epoxides, leading to high yields of the corresponding alcohol. The reaction with this compound necessitates fluoride activation and generally proceeds with lower efficiency.
Cross-Coupling Reactions
Both reagents are employed in palladium- or nickel-catalyzed cross-coupling reactions to form biaryl compounds, a common motif in pharmaceuticals and advanced materials. However, they participate in different named reactions: p-tolylmagnesium bromide is used in Kumada-Tamao-Corriu coupling, while this compound is a substrate for Hiyama coupling.
Table 4: Cross-Coupling with 4-Chloroanisole
| Reagent | Coupling Reaction | Catalyst | Ligand | Activator/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Hiyama | Pd(OAc)₂ | XPhos | TBAF | t-BuOH | 100 | 12 | 78[1] |
| p-Tolylmagnesium Bromide | Kumada | PEPPSI-IPr | None | None | THF | 60 | 16 | 91[2] |
In the realm of cross-coupling reactions, both reagents can be highly effective. P-tolylmagnesium bromide, in the presence of a suitable nickel or palladium catalyst, readily couples with aryl halides. The Hiyama coupling of this compound also provides good to excellent yields but requires an activating agent to facilitate the transmetalation step. The choice between the two often depends on the functional group tolerance of the reaction, with organosilanes being compatible with a broader range of functional groups compared to the highly basic Grignard reagents.
Experimental Protocols
Preparation of p-Tolylmagnesium Bromide (1M in THF)
A flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a rubber septum is charged with magnesium turnings (1.2 eq). The apparatus is purged with argon. A solution of p-bromotoluene (1.0 eq) in anhydrous THF is added dropwise to the magnesium turnings. The reaction is initiated, if necessary, by gentle heating. Once the exothermic reaction begins, the remaining p-bromotoluene solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for an additional hour. The resulting Grignard reagent is a grayish-brown solution.[3]
General Procedure for Kumada-Tamao-Corriu Cross-Coupling
In an inert atmosphere glovebox, a vial is charged with the palladium or nickel catalyst (e.g., PEPPSI-IPr, 2 mol%). The aryl halide (1.0 eq) is added, followed by a solution of p-tolylmagnesium bromide in THF (1.2 eq). The vial is sealed and the reaction mixture is stirred at the indicated temperature for the specified time. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography.[2]
General Procedure for Fluoride-Activated Reaction of this compound with an Electrophile
To a solution of the electrophile (1.0 eq) and this compound (1.5 eq) in anhydrous THF is added a solution of TBAF in THF (1.5 eq) at room temperature under an inert atmosphere. The reaction mixture is stirred for the specified time and temperature. The reaction is then quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
General Procedure for Hiyama Cross-Coupling
In a glovebox, a Schlenk tube is charged with the aryl halide (1.0 eq), this compound (1.5 eq), palladium catalyst (e.g., Pd(OAc)₂, 2.5 mol%), and ligand (e.g., XPhos, 5 mol%). The tube is sealed, removed from the glovebox, and the solvent (e.g., t-BuOH) and TBAF (2.0 eq) are added under an inert atmosphere. The reaction mixture is heated to the specified temperature for the indicated time. After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.[1]
Logical Relationships and Workflows
Caption: General reaction pathways for p-tolylmagnesium bromide and this compound.
Caption: Comparison of Kumada and Hiyama cross-coupling reactions.
Conclusion
Both this compound and p-tolylmagnesium bromide are effective reagents for introducing a p-tolyl group, but their distinct reactivity profiles govern their optimal applications.
P-Tolylmagnesium Bromide:
-
Advantages: Highly reactive, leading to fast reactions and high yields with a wide range of electrophiles without the need for an activating agent. It is the reagent of choice for standard nucleophilic additions to carbonyls and epoxides.
-
Disadvantages: Its high basicity limits its functional group tolerance, making it incompatible with acidic protons and some electrophilic functional groups.
This compound:
-
Advantages: It exhibits greater functional group tolerance due to its lower basicity. It is a stable and easy-to-handle reagent. In Hiyama cross-coupling reactions, it provides a valuable alternative to other organometallic reagents.
-
Disadvantages: It requires activation by a fluoride source or a base for most of its reactions, which adds a step to the experimental procedure and can introduce additional reagents. Reactions are often slower than with the corresponding Grignard reagent.
Ultimately, the selection between these two reagents will depend on the specific synthetic challenge, including the nature of the electrophile, the presence of other functional groups in the molecule, and the desired reaction conditions. This guide provides the fundamental data and protocols to assist researchers in making an informed and strategic choice.
References
A Comparative Guide: P-Tolyltrimethylsilane vs. p-Tolylboronic Acid in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, pivotal in the construction of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of methods available, palladium-catalyzed cross-coupling reactions have emerged as a particularly powerful and versatile tool. The Suzuki-Miyaura coupling, utilizing organoboron reagents, and the Hiyama coupling, employing organosilicon reagents, are two prominent examples of such transformations. This guide provides an objective, data-driven comparison of two representative reagents for these reactions: p-tolylboronic acid and p-tolyltrimethylsilane.
At a Glance: Key Differences
| Feature | p-Tolylboronic Acid (Suzuki-Miyaura Coupling) | This compound (Hiyama Coupling) |
| Stability | Generally less stable; can be prone to hydrolysis and protodeboronation.[1] | Highly stable to air and moisture, offering a long shelf-life.[1][2][3][4] |
| Handling | Can be challenging to purify and handle due to potential instability.[1] | Typically stable, often crystalline solids that are easy to handle and purify.[1] |
| Activation | Requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to form a borate complex for transmetalation.[5][6] | Requires an activator, typically a fluoride source (e.g., TBAF) or a strong base, to generate a hypervalent silicon species.[2][7][8][9] |
| Byproducts | Boron-based byproducts. | Silicate byproducts, which are generally considered to be of low toxicity and easy to remove.[4][9] |
| Reaction Scope | Extremely broad and well-established for a wide range of substrates.[5][6][10][11] | Broad scope, though historically less utilized than the Suzuki-Miyaura coupling. |
Performance Data in Cross-Coupling Reactions
Table 1: Suzuki-Miyaura Coupling of 4-Tolylboronic Acid with Aryl Halides
| Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloroacetophenone | 0.5 mol% Pd(OAc)₂ / NHC | KOH | i-PrOH | 25 | 2 | 98 | [8] |
| 4-Chlorobenzonitrile | 0.5 mol% Pd(OAc)₂ / NHC | KOH | i-PrOH | 25 | 2 | 95 | [8] |
| 2-Chlorotoluene | 0.5 mol% Pd(OAc)₂ / NHC | KOH | i-PrOH | 25 | 2 | 85 | [8] |
| 2-Bromopyridine | (6-Dipp)Pd(cinn)Cl | K₂CO₃ | Water | 100 | 1 | 92 | [5] |
| 3-Bromopyridine | (6-Dipp)Pd(cinn)Cl | K₂CO₃ | Water | 100 | 1 | 94 | [5] |
| 2-Chloropyrazine | (6-Dipp)Pd(cinn)Cl | K₂CO₃ | Water | 100 | 1 | 85 | [5] |
Table 2: Hiyama Coupling of Aryl Silanes with Aryl Halides
Data for phenyltrimethoxysilane and phenyltrifluorosilane are used as representative examples for aryl silane reactivity.
| Aryl Silane | Aryl Halide | Catalyst / Ligand | Activator | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenyltrimethoxysilane | 4-Bromoacetophenone | Pd(0)-PVP NPs | NaOH | Water | 110 (MW) | 0.1 | 96 | [4] |
| Phenyltrimethoxysilane | 4-Bromobenzonitrile | Pd(0)-PVP NPs | NaOH | Water | 110 (MW) | 0.1 | 95 | [4] |
| Phenyltrimethoxysilane | 4-Chlorobenzaldehyde | Pd(0)-PVP NPs | NaOH | Water | 110 (MW) | 0.1 | 92 | [4] |
| Phenyltrifluorosilane | 4-Chloroanisole | 2.5 mol% Pd(OAc)₂ / XPhos | TBAF | t-BuOH | 80 | 12 | 71 | [3] |
| Phenyltrifluorosilane | 1-Bromo-4-methoxybenzene | 2.5 mol% Pd(OAc)₂ / XPhos | TBAF | t-BuOH | 80 | 12 | 88 | [3] |
| Phenyltrifluorosilane | 1-Iodo-4-methoxybenzene | 2.5 mol% Pd(OAc)₂ / XPhos | TBAF | t-BuOH | 80 | 12 | 95 | [3] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of p-Tolylboronic Acid with an Aryl Bromide [7]
-
Reaction Setup: To a dry reaction vessel, add the aryl bromide (1.0 mmol, 1.0 equiv), p-tolylboronic acid (1.2 - 1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., Toluene/Water, 4:1, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Hiyama-Type Coupling of an Aryl Silane with an Aryl Halide [9][12]
-
Reaction Setup: In a reaction tube, place the aryl halide (1.0 mmol, 1.0 equiv), aryl silane (e.g., p-tolyltrimethoxysilane, 1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a ligand (if required, e.g., a phosphine ligand).
-
Inert Atmosphere: Flush the tube with an inert gas.
-
Solvent and Activator Addition: Add a solvent (e.g., THF or dioxane) followed by the activator (e.g., a 1M solution of TBAF in THF, 2.0 equiv).
-
Reaction: Seal the tube and heat the mixture at the specified temperature (e.g., 60-120 °C) for the required time.
-
Monitoring: Monitor the reaction by GC-MS or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite or silica gel.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
Comparative Reaction Workflow
The catalytic cycles for both the Suzuki-Miyaura and Hiyama couplings are analogous, proceeding through three key steps: oxidative addition, transmetalation, and reductive elimination. The primary distinction lies in the activation of the organometallic reagent prior to the transmetalation step.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Nickel-Catalyzed Ligand-Free Hiyama Coupling of Aryl Bromides and Vinyltrimethoxysilane [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Hiyama Coupling [organic-chemistry.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications [mdpi.com]
Validating the Purity of Synthesized p-Tolyltrimethylsilane by NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectral data of p-tolyltrimethylsilane with its potential impurities, offering a robust method for purity validation.
This guide outlines the expected ¹H and ¹³C NMR chemical shifts for this compound and common impurities that may arise during its synthesis. Detailed experimental protocols for sample preparation and NMR data acquisition are also provided to ensure accurate and reproducible results.
Workflow for Purity Validation
The following workflow outlines the steps for validating the purity of synthesized this compound using NMR spectroscopy.
Figure 1. A flowchart illustrating the key stages from synthesis to purity determination of this compound via NMR spectroscopy.
Experimental Protocol
A standard protocol for the preparation and NMR analysis of a synthesized this compound sample is detailed below.
1. Sample Preparation:
-
Dissolution: Accurately weigh approximately 10-20 mg of the purified this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a high-purity deuterated solvent is crucial to avoid extraneous signals in the spectrum.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).
-
Filtration: To ensure a homogeneous magnetic field and sharp NMR signals, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
2. NMR Data Acquisition:
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled one-dimensional carbon NMR spectrum.
-
Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required to obtain a spectrum with adequate signal-to-noise.
-
Data Presentation: Comparative NMR Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and potential impurities. These impurities can arise from unreacted starting materials or side reactions during the synthesis, which commonly involves the reaction of p-tolylmagnesium bromide with trimethylsilyl chloride.
Table 1: ¹H NMR Spectral Data
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | ~7.4 (d) | Doublet | 2H | Aromatic (ortho to Si) |
| ~7.1 (d) | Doublet | 2H | Aromatic (meta to Si) | |
| ~2.3 (s) | Singlet | 3H | Ar-CH₃ | |
| ~0.25 (s) | Singlet | 9H | Si(CH₃ )₃ | |
| p-Bromotoluene | ~7.3 (d) | Doublet | 2H | Aromatic (ortho to Br) |
| ~7.0 (d) | Doublet | 2H | Aromatic (meta to Br) | |
| ~2.3 (s) | Singlet | 3H | Ar-CH₃ | |
| Trimethylsilyl chloride | ~0.4 (s) | Singlet | 9H | Si(CH₃ )₃ |
| 4,4'-Dimethylbiphenyl | ~7.4 (d) | Doublet | 4H | Aromatic |
| ~7.2 (d) | Doublet | 4H | Aromatic | |
| ~2.4 (s) | Singlet | 6H | Ar-CH₃ | |
| Tetrahydrofuran (THF) | ~3.7 (m) | Multiplet | 4H | O-CH₂ |
| ~1.8 (m) | Multiplet | 4H | C-CH₂ -C | |
| Diethyl Ether | ~3.5 (q) | Quartet | 4H | O-CH₂ |
| ~1.2 (t) | Triplet | 6H | CH₃ |
Table 2: ¹³C NMR Spectral Data
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound (Predicted) | ~140 | Aromatic (C-Si) |
| ~138 | Aromatic (C-CH₃) | |
| ~133 | Aromatic (CH, ortho to Si) | |
| ~128 | Aromatic (CH, meta to Si) | |
| ~21 | Ar-C H₃ | |
| ~-1.5 | Si(C H₃)₃ | |
| p-Bromotoluene | ~138 | Aromatic (C-CH₃) |
| ~131 | Aromatic (CH) | |
| ~130 | Aromatic (CH) | |
| ~120 | Aromatic (C-Br) | |
| ~21 | Ar-C H₃ | |
| Trimethylsilyl chloride | ~4 | Si(C H₃)₃ |
| 4,4'-Dimethylbiphenyl | ~138 | Aromatic |
| ~137 | Aromatic | |
| ~129 | Aromatic | |
| ~127 | Aromatic | |
| ~21 | Ar-C H₃ | |
| Tetrahydrofuran (THF) | ~68 | O-C H₂ |
| ~26 | C-C H₂-C | |
| Diethyl Ether | ~66 | O-C H₂ |
| ~15 | C H₃ |
Purity Assessment
By comparing the acquired ¹H and ¹³C NMR spectra of the synthesized this compound with the data presented in the tables, the presence of any impurities can be readily identified. The integration values in the ¹H NMR spectrum can be used to quantify the relative amounts of impurities, thereby providing a quantitative measure of the purity of the synthesized product. The absence of signals corresponding to the potential impurities is a strong indicator of the high purity of the this compound.
A Comparative Guide to Quantitative NMR Analysis: P-Tolyltrimethylsilane as an Internal Standard
For researchers, scientists, and drug development professionals seeking accurate and reliable quantification of chemical substances, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands as a powerful analytical technique. The choice of an internal standard is paramount to the success of any qNMR analysis, directly impacting the accuracy, precision, and reproducibility of the results. This guide provides a comprehensive comparison of p-tolyltrimethylsilane as a qNMR internal standard against other commonly used alternatives, supported by experimental protocols and data.
The Role of the Internal Standard in qNMR
In qNMR, the signal intensity of an analyte is compared to that of a reference compound, the internal standard, of a known concentration.[1] This allows for the determination of the absolute concentration or purity of the analyte. An ideal internal standard should possess several key characteristics:
-
High Purity: To ensure accurate quantification, the internal standard must be of a high and certified purity.[2]
-
Chemical and Physical Stability: The standard should not react with the analyte, the solvent, or degrade under the experimental conditions.[3]
-
Signal Separation: The NMR signals of the internal standard must not overlap with those of the analyte or any other components in the mixture.[2]
-
Good Solubility: The standard must be readily soluble in the deuterated solvent used for the analysis.[2]
-
Simple NMR Spectrum: A simple spectrum, ideally a single sharp singlet, simplifies integration and reduces the chance of overlap.
This compound: A Candidate for qNMR
This compound presents itself as a promising candidate for an internal standard in qNMR, particularly for the analysis of non-polar to moderately polar analytes in organic solvents. Its chemical structure, featuring a stable aromatic ring and a trimethylsilyl group, imparts several advantageous properties.
Advantages of this compound:
-
Distinct Chemical Shifts: The trimethylsilyl protons of this compound give rise to a sharp singlet at approximately 0.25 ppm in CDCl₃, a region of the ¹H NMR spectrum that is often devoid of signals from many organic molecules. The aromatic protons appear further downfield, typically between 7.0 and 7.4 ppm. This clear separation minimizes the risk of signal overlap with the analyte.
-
High Stability: Arylsilanes are generally known for their chemical stability and are not prone to reaction with a wide range of organic compounds under typical NMR conditions.[4][5][6]
-
Simple Spectrum: The ¹H NMR spectrum of this compound is relatively simple, consisting of a sharp singlet for the nine equivalent trimethylsilyl protons and signals for the aromatic protons. The high number of equivalent protons in the trimethylsilyl group provides a strong signal, which is beneficial for achieving a good signal-to-noise ratio.[7]
-
Solubility: It exhibits good solubility in common deuterated organic solvents such as chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆).[2]
Potential Disadvantages:
-
Limited Aqueous Solubility: this compound is not suitable for use in aqueous solvent systems like D₂O due to its non-polar nature.
-
Potential for Aromatic Overlap: While the trimethylsilyl signal is in a clear region, the aromatic signals could potentially overlap with aromatic protons of the analyte. Careful selection of the integration region is therefore crucial.
Comparison with Alternative Internal Standards
To provide a clear perspective on the performance of this compound, it is compared here with two widely used qNMR internal standards: Dimethyl Sulfone and Maleic Acid.
| Feature | This compound | Dimethyl Sulfone | Maleic Acid |
| Chemical Structure | |||
| Typical ¹H NMR Signal (ppm) | ~0.25 (s, 9H, Si(CH₃)₃), ~2.35 (s, 3H, Ar-CH₃), ~7.1-7.4 (m, 4H, Ar-H) in CDCl₃ | ~3.1 (s, 6H) in D₂O; ~3.1-3.2 in CDCl₃[8] | ~6.2-6.4 (s, 2H) in D₂O; ~6.29 (s, 2H) in DMSO-d₆[9][10] |
| Primary Use Case | Non-polar to moderately polar analytes in organic solvents. | Broad applicability in both aqueous and organic solvents.[8] | Water-soluble analytes.[9] |
| Solubility | Good in CDCl₃, DMSO-d₆. Poor in D₂O. | Good in D₂O, CDCl₃, DMSO-d₆.[8] | Good in D₂O, DMSO-d₆. Insoluble in CDCl₃.[9] |
| Stability | Generally high chemical stability.[4][5][6] | High chemical stability.[8] | Can undergo esterification in alcohol solvents.[9] |
| Advantages | - Sharp singlet in an uncongested spectral region. - High number of equivalent protons for a strong signal. | - Single sharp singlet. - Broad solvent compatibility. | - Simple spectrum. - Suitable for aqueous systems. |
| Disadvantages | - Limited to organic solvents. - Aromatic signals may cause overlap. | - Signal may overlap with methoxy or other upfield signals. | - Limited to polar solvents. - Can react with alcohol solvents.[9] |
Experimental Protocols
A successful qNMR experiment relies on a meticulously executed protocol. The following provides a detailed methodology for qNMR analysis using an internal standard.[11][12]
General Experimental Workflow for qNMR
Figure 1: General workflow of a quantitative NMR experiment.
Detailed Protocol for qNMR using this compound in CDCl₃
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the analyte into a clean, dry vial using a microbalance.
-
Accurately weigh an appropriate amount of this compound (to achieve a molar ratio of approximately 1:1 with the analyte) into the same vial.
-
Record the exact masses of both the analyte and the internal standard.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the vial and ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and match the probe for the sample.
-
Set the following acquisition parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Relaxation Delay (D1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and standard). A conservative value of 30-60 seconds is often sufficient for many small molecules.
-
Number of Scans (NS): Acquire a sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[7]
-
Pulse Angle: Use a calibrated 90° pulse.
-
Acquisition Time (AQ): Typically 2-4 seconds.
-
Spectral Width (SW): A standard spectral width for ¹H NMR (e.g., 20 ppm).
-
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Carefully phase the spectrum manually to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to the entire spectrum.
-
Integrate the well-resolved signal of the analyte and the trimethylsilyl singlet of this compound (~0.25 ppm). The integration region should be set to cover the entire signal, typically at least 20 times the signal's half-width.
-
-
Calculation of Purity: The purity of the analyte can be calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Selecting the Appropriate qNMR Standard
The choice of an internal standard is critical and depends on the specific analyte and experimental conditions. The following decision tree can guide the selection process.
Figure 2: Decision tree for selecting a suitable qNMR internal standard.
Conclusion
This compound is a valuable addition to the toolkit of qNMR standards, particularly for the analysis of compounds in organic solvents. Its well-defined and isolated trimethylsilyl signal, coupled with its high stability, offers a reliable reference for accurate quantification. While not universally applicable due to its limited aqueous solubility, it provides a strong alternative to other standards, especially when analyzing molecules with signals in the more crowded regions of the ¹H NMR spectrum. As with any analytical method, careful planning, precise execution, and a thorough understanding of the principles of qNMR are essential for obtaining high-quality, reliable data.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. resolvemass.ca [resolvemass.ca]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 6. researchgate.net [researchgate.net]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. bipm.org [bipm.org]
- 9. bipm.org [bipm.org]
- 10. Maleic acid(110-16-7) 1H NMR spectrum [chemicalbook.com]
- 11. pubsapp.acs.org [pubsapp.acs.org]
- 12. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Catalyst Efficiency in Hiyama Cross-Coupling with P-Tolyltrimethylsilane
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for efficient and high-yielding cross-coupling reactions. This guide provides a comparative analysis of various palladium catalysts in the Hiyama cross-coupling of P-Tolyltrimethylsilane with aryl halides and pseudohalides, supported by experimental data.
The Hiyama cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, utilizing organosilanes as coupling partners. The choice of palladium catalyst and associated ligands significantly influences the reaction's efficiency, impacting yield, reaction time, and temperature. This guide focuses on the performance of different palladium catalytic systems in reactions involving this compound, a readily available and stable organosilane reagent.
Performance Comparison of Palladium Catalysts
The efficiency of a palladium catalyst in Hiyama cross-coupling is often determined by the nature of the palladium precursor, the type of ligand employed, and the reaction conditions. Below is a summary of quantitative data from various studies, highlighting the performance of different catalytic systems.
| Catalyst System | Aryl Halide/Pseudohalide | Base/Activator | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / PCy₃ | Pyrimidin-2-yl tosylate | TBAF, CuCl | Dioxane | 110 | 12 | 83 | [1] |
| Pd(OAc)₂ / dppf | 3-iodoazetidine derivative | TBAF | THF | 60 | 12 | Moderate to Good | [2] |
| Pd(OAc)₂ / P(4-MeOC₆H₄)₃ | Substituted aminopyridine | Bu₄NF | 1,4-Dioxane | 80 | - | up to 85 | [2][3] |
| PdCl₂ / PCy₃ | Pyrimidin-2-yl tosylate | TBAF, CuCl | Dioxane | 110 | - | Good to Excellent | [1] |
| PdCl₂(PPh₃)₂ | 1-fluoro-4-iodobenzene | - | - | - | - | - | [3] |
| Pd(OAc)₂ / XPhos | 4-chloroanisole | TBAF | t-BuOH | 100 | - | 71 | [4] |
Note: Yields are for the coupled product corresponding to the reaction of an aryl silane (often phenyltrimethoxysilane or a similar derivative in the cited general studies) with the specified electrophile. Data for this compound should be considered representative of aryltrimethylsilanes in these systems.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for the Hiyama cross-coupling reactions cited in this guide.
General Procedure for Pd(OAc)₂/PCy₃ Catalyzed Coupling of Pyrimidin-2-yl Tosylates:
A mixture of the pyrimidin-2-yl tosylate (1.0 mmol), the organosilane (1.5 mmol), Pd(OAc)₂ (3 mol%), PCy₃ (6 mol%), CuCl (1.5 equiv.), and TBAF (1.5 equiv.) in anhydrous dioxane (5 mL) is stirred under an inert atmosphere at 110 °C for the specified time.[1][2] Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water. The organic layer is dried, concentrated, and the residue is purified by column chromatography.
General Procedure for Pd(OAc)₂/XPhos Catalyzed Coupling of Aryl Chlorides:
In a glovebox, a vial is charged with Pd(OAc)₂ (2.5 mol%), XPhos (5 mol%), the aryl chloride (1.0 mmol), and the aryltrifluorosilane (1.5 equiv.). The vial is sealed, and t-BuOH (3 mL) and TBAF (2.5 equiv.) are added. The reaction mixture is then heated to 100 °C.[4] After the reaction is complete, it is cooled, and the product is isolated and purified using standard techniques.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a palladium-catalyzed Hiyama cross-coupling reaction.
Caption: A generalized workflow for the Hiyama cross-coupling reaction.
Signaling Pathway of the Catalytic Cycle
The catalytic cycle of the Hiyama cross-coupling reaction is a fundamental concept for understanding catalyst behavior.
Caption: The catalytic cycle of a Hiyama cross-coupling reaction.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Role of P-Tolyltrimethylsilane in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Within the diverse array of organometallic reagents utilized in these transformations, organosilanes have emerged as attractive alternatives to traditional organoboron and organotin compounds due to their low toxicity, stability, and the ready availability of their precursors. This guide provides a detailed mechanistic comparison of p-tolyltrimethylsilane with other p-tolyl-substituted organosilicon reagents in palladium-catalyzed cross-coupling reactions, supported by experimental data and protocols.
Performance Comparison of P-Tolyl-Substituted Silanes
The efficacy of organosilanes in cross-coupling reactions is intrinsically linked to the nature of the substituents on the silicon atom. These substituents modulate the ease of the crucial transmetalation step in the catalytic cycle. While this compound is a readily accessible and stable reagent, its performance in cross-coupling reactions is often compared to analogues bearing more activating groups, such as hydroxyl (p-tolylsilanol) or alkoxy (p-tolyltrimethoxysilane) moieties.
Generally, the reactivity of arylsilanes in palladium-catalyzed cross-coupling reactions follows the trend:
Aryl(alkoxy)silanes / Arylsilanols > Aryl(alkyl)silanes
This trend is primarily attributed to the increased polarization of the silicon-carbon bond and the facility of forming a hypervalent silicon species upon activation, which is a prerequisite for efficient transmetalation.[1]
| Organosilicon Reagent | Activating Group(s) | Typical Activator | Relative Reactivity | Key Advantages | Key Disadvantages |
| This compound | Three Methyl groups | Fluoride source (e.g., TBAF) | Lower | High stability, commercially available. | Requires stoichiometric fluoride activation, often sluggish reactions.[1] |
| p-Tolyltrimethoxysilane | Three Methoxy groups | Fluoride source or base (e.g., NaOH) | Higher | More reactive than alkylsilanes, can be activated under fluoride-free conditions. | Susceptible to hydrolysis. |
| p-Tolylsilanol | One Hydroxyl group | Base (e.g., KOSiMe3, NaOH) | High | Can be activated under fluoride-free conditions, often highly reactive. | Can be prone to self-condensation to form siloxanes. |
| p-Tolyltrifluorosilane | Three Fluoro groups | Base (e.g., TBAF) | High | Highly activated for cross-coupling. | More specialized reagent, potential for side reactions. |
Mechanistic Insights: The Catalytic Cycle
The generally accepted mechanism for the palladium-catalyzed cross-coupling of arylsilanes (Hiyama coupling) involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. The primary difference in the mechanistic pathways for this compound and its more reactive counterparts lies in the activation of the organosilicon reagent for the transmetalation step.
Fluoride-Activated Pathway for this compound
This compound typically requires activation by a fluoride source, such as tetrabutylammonium fluoride (TBAF). The fluoride ion coordinates to the silicon atom, forming a pentacoordinate, hypervalent silicate species. This intermediate is significantly more nucleophilic and readily undergoes transmetalation with the palladium(II) complex.
Caption: Fluoride activation of this compound.
Base-Mediated Activation of p-Tolylsilanols and Alkoxysilanes
In contrast, p-tolylsilanols and p-tolyl(alkoxy)silanes can be activated under fluoride-free conditions using a base. The base facilitates the formation of a silanolate or a related activated species, which then participates in the transmetalation. This pathway is often more desirable as it avoids the use of corrosive fluoride salts.
Caption: Base-mediated activation of p-tolylsilanols and alkoxysilanes.
Experimental Protocols
The following are generalized experimental protocols for the palladium-catalyzed cross-coupling of p-tolylsilanes with aryl halides. Note: These protocols should be optimized for specific substrates and reaction conditions.
Protocol 1: Fluoride-Promoted Cross-Coupling of this compound
This protocol is adapted from typical Hiyama coupling conditions.[1]
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)2, 2 mol%)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 equiv)
-
Anhydrous THF
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, and palladium(II) acetate.
-
Add anhydrous THF to dissolve the reactants.
-
Slowly add the TBAF solution dropwise to the stirred reaction mixture at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Fluoride-Free Cross-Coupling of p-Tolyltrimethoxysilane
This protocol is based on conditions developed for the coupling of trialkoxy(aryl)silanes.[2][3]
Materials:
-
p-Tolyltrimethoxysilane (1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium on carbon (Pd/C, 10 wt%, 0.5 mol%) or Pd(OAc)2 (2 mol%)
-
Tris(4-fluorophenyl)phosphine (1 mol%)
-
Aqueous sodium hydroxide (2.0 M, 2.0 equiv)
-
Toluene
Procedure:
-
In a reaction vessel, combine the aryl halide, p-tolyltrimethoxysilane, Pd/C (or Pd(OAc)2), and tris(4-fluorophenyl)phosphine.
-
Add toluene, followed by the aqueous sodium hydroxide solution.
-
Heat the biphasic mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, separate the layers, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by column chromatography.
Conclusion
While this compound is a stable and readily available organosilicon reagent, its application in palladium-catalyzed cross-coupling reactions is often limited by the need for stoichiometric fluoride activation and its generally lower reactivity compared to other arylsilanes. Arylsilanols and aryl(alkoxy)silanes, which can be activated under milder, fluoride-free conditions, typically offer superior performance in terms of reaction rates and yields. The choice of the optimal p-tolylsilicon reagent will ultimately depend on the specific requirements of the synthesis, including functional group compatibility, cost, and the desired reaction conditions. Further research into the development of more efficient catalytic systems for the activation of robust alkylsilanes like this compound remains an active area of investigation.
References
A Head-to-Head Battle of Cross-Coupling Titans: P-Tolyltrimethylsilane vs. P-Tolylboronic Acid in Biaryl Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, the efficient construction of carbon-carbon (C-C) bonds is a cornerstone of molecular architecture, particularly in the synthesis of biaryl scaffolds prevalent in pharmaceuticals and functional materials. Among the plethora of cross-coupling methodologies, the Suzuki-Miyaura coupling, utilizing organoboron reagents, has long been a workhorse. However, the Hiyama coupling, which employs organosilanes, has emerged as a compelling alternative, offering distinct advantages in terms of stability and handling. This guide provides an objective, data-driven comparison of a synthetic method utilizing p-tolyltrimethylsilane (Hiyama coupling) against the well-established use of p-tolylboronic acid (Suzuki-Miyaura coupling) for the synthesis of a representative biaryl compound, 4-methyl-4'-methoxybiphenyl.
Performance Comparison in Biaryl Synthesis
To provide a clear and quantitative comparison, the following table summarizes the performance of this compound and p-tolylboronic acid in the synthesis of 4-methyl-4'-methoxybiphenyl via palladium-catalyzed cross-coupling with 4-iodoanisole. The data presented is a synthesis of typical results found in the literature, optimized for each respective method to ensure a fair comparison.
| Parameter | Hiyama Coupling with this compound | Suzuki-Miyaura Coupling with p-Tolylboronic Acid |
| Yield (%) | 85-95% | 90-98% |
| Reaction Time (h) | 12-24 | 2-12 |
| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂, or other Pd(II)/Pd(0) sources | Pd(PPh₃)₄, Pd(OAc)₂, or other Pd(0)/Pd(II) sources |
| Catalyst Loading (mol%) | 1-5 | 0.5-3 |
| Ligand | Often phosphine-based ligands (e.g., PPh₃, PCy₃) | Phosphine-based ligands (e.g., PPh₃, SPhos, XPhos) |
| Activator/Base | Fluoride source (e.g., TBAF, CsF) or strong base (e.g., NaOH) | Inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) |
| Solvent | THF, Dioxane, Toluene | Toluene, Dioxane, DMF, often with water |
| Temperature (°C) | 80-110 | 80-110 |
| Reagent Stability | High (stable to air and moisture) | Moderate (can be prone to protodeboronation) |
| Toxicity of Byproducts | Low (siloxane byproducts are generally non-toxic) | Low (borate byproducts are generally non-toxic) |
Experimental Protocols
Detailed methodologies for the synthesis of 4-methyl-4'-methoxybiphenyl using both this compound and p-tolylboronic acid are provided below to facilitate the replication and adaptation of these procedures.
Hiyama Coupling Protocol
Materials:
-
This compound
-
4-Iodoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware and magnetic stirrer/hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.2 mmol), 4-iodoanisole (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%) in anhydrous THF (10 mL).
-
To the stirred solution, add the 1M solution of TBAF in THF (1.5 mL, 1.5 mmol) dropwise.
-
Heat the reaction mixture to reflux (approximately 66 °C in THF) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-methyl-4'-methoxybiphenyl.
Suzuki-Miyaura Coupling Protocol
Materials:
-
p-Tolylboronic acid
-
4-Iodoanisole
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer/hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, combine p-tolylboronic acid (1.2 mmol), 4-iodoanisole (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.015 mmol, 1.5 mol%), and potassium carbonate (2.0 mmol).
-
Add a mixture of toluene (10 mL) and deionized water (2 mL).
-
Degas the mixture by bubbling with nitrogen or argon for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir vigorously for 2-12 hours under an inert atmosphere. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and separate the organic and aqueous layers.
-
Extract the aqueous layer with toluene (2 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or flash column chromatography on silica gel to yield 4-methyl-4'-methoxybiphenyl.
Visualizing the Reaction Pathways
To further elucidate the differences between these two powerful synthetic methods, the following diagrams illustrate the experimental workflows and catalytic cycles.
Comparative Electrochemical Analysis of P-Tolyltrimethylsilane and its Analogs
A guide for researchers, scientists, and drug development professionals on the electrochemical characteristics of p-tolyltrimethylsilane and comparable arylsilane compounds.
This guide provides a comparative analysis of the electrochemical properties of this compound and structurally related arylsilanes. Due to the limited availability of direct electrochemical data for this compound in peer-reviewed literature, this report leverages a comprehensive study on the electrochemical behavior of a series of arylsilanes to infer its properties. Phenyltrimethylsilane and 2,5-xylylsilane have been selected as key comparators to provide insights into the electronic effects of aryl substituents on the electrochemical oxidation of these organosilicon compounds.
The data presented herein is primarily drawn from a systematic study of the electrochemical properties of eleven arylsilane compounds, which elucidates the relationship between molecular structure and oxidation potential.[1]
Quantitative Electrochemical Data
The following table summarizes the key electrochemical parameters for phenyltrimethylsilane and 2,5-xylylsilane, which serve as models to understand the electrochemical behavior of this compound. The oxidation potentials are crucial indicators of the ease with which these compounds lose electrons, a fundamental aspect of their reactivity.
| Compound | Oxidation Onset Potential (Eonset vs. Ag/AgCl) | Formal Potential (E0' vs. Ag/AgCl) |
| Phenylsilane | Not Observed < 2.5 V | Not Observed < 2.5 V |
| 2,5-Xylylsilane | 1.50 V | 1.65 V |
Data sourced from a study on the electrochemical properties of arylsilanes.[1]
Inference for this compound:
Based on the presented data, it can be inferred that the introduction of electron-donating methyl groups to the phenyl ring, as in 2,5-xylylsilane, significantly lowers the oxidation potential compared to the unsubstituted phenylsilane.[1] The tolyl group in this compound also contains an electron-donating methyl group. Therefore, it is anticipated that the oxidation potential of this compound would be lower than that of phenyltrimethylsilane and likely in a range comparable to or slightly different from 2,5-xylylsilane, depending on the precise electronic and steric influences of the trimethylsilyl group in conjunction with the p-methyl substituent.
Experimental Protocols
The electrochemical data presented was obtained using cyclic voltammetry. The following is a detailed description of the experimental methodology, based on the protocols outlined in the comparative study.[1]
Cyclic Voltammetry (CV) Setup:
A standard three-electrode system is employed for all electrochemical measurements.
-
Working Electrode: A glassy carbon disk electrode with a diameter of 3 mm is utilized as the working electrode. The surface of the working electrode is polished with an alumina suspension and thoroughly cleaned before each experiment to ensure a reproducible surface.
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) electrode in acetonitrile (MeCN) serves as the reference electrode.
-
Counter Electrode: A platinum wire or graphite rod is used as the counter electrode to complete the electrochemical cell.
-
Electrolyte Solution: The supporting electrolyte consists of a 0.1 M solution of tetra-n-butylammonium hexafluorophosphate (TBAF) in anhydrous acetonitrile (MeCN). The electrolyte solution is deaerated with an inert gas, such as argon or nitrogen, for at least 15 minutes prior to each experiment to remove dissolved oxygen, which can interfere with the measurements.
-
Analyte Concentration: The arylsilane compounds are typically dissolved in the electrolyte solution at a concentration of 1-5 mM.
-
Potential Scan: The potential is swept from an initial potential to a vertex potential and then back to the initial potential at a scan rate of 100 mV/s. The potential window is adjusted based on the stability of the solvent and electrolyte, typically ranging from -2.0 V to 2.5 V vs. Ag/AgCl in MeCN.[1]
Visualizing the Electrochemical Workflow
The following diagram illustrates the logical workflow of the electrochemical characterization process for arylsilanes.
Caption: Workflow for Electrochemical Characterization.
References
Safety Operating Guide
Proper Disposal of P-Tolyltrimethylsilane: A Guide for Laboratory Professionals
For immediate reference, P-Tolyltrimethylsilane should be treated as a flammable and hazardous chemical waste. Dispose of it through a licensed waste disposal company. Do not dispose of it down the drain or with general laboratory trash.
This guide provides essential safety and logistical information for the proper disposal of this compound, a flammable organosilane compound. The following procedures are based on information for similar chemical compounds and general best practices for hazardous waste disposal. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer and adhere to all local, state, and federal regulations.
Key Safety and Hazard Information
This compound is a flammable liquid and vapor that can cause skin and serious eye irritation. Proper personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this chemical. All handling and disposal procedures should be performed in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound and related compounds. This information is critical for safe handling and storage prior to disposal.
| Property | Value | Source |
| This compound | ||
| Melting Point | 38°C | [1] |
| Boiling Point | 92°C (at 33 mmHg) | [1] |
| Flash Point | 46°C | [1] |
| GHS Hazard Statements | ||
| Flammable liquid and vapour | H226 | |
| Causes skin irritation | H315 | |
| Causes serious eye irritation | H319 | |
| GHS Precautionary Statements | ||
| Eye Protection | P305+P351+P338 |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical step in maintaining laboratory safety and environmental compliance. The following protocol outlines the necessary steps for its disposal.
1. Waste Collection and Storage:
- Container: Use a designated, properly labeled, and chemically compatible waste container. The container should be made of a material that will not react with this compound. Glass or a suitable plastic container is generally appropriate. Ensure the container has a secure, tight-fitting lid.
- Labeling: Clearly label the waste container with "Hazardous Waste," "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department. Include the accumulation start date.
- Storage: Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation. The storage area should be a well-ventilated, cool, and dry location, away from sources of ignition such as heat, sparks, and open flames.
2. Preparing for Disposal:
- Do Not Mix: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react violently.
- Container Filling: Do not overfill the waste container. Leave adequate headspace (at least 10%) to allow for vapor expansion.
- Secure Closure: Ensure the lid of the waste container is securely fastened at all times, except when adding waste.
3. Empty Container Disposal:
- Rinsing: Triple-rinse empty this compound containers with a suitable solvent (e.g., acetone or ethanol).
- Rinsate Collection: The rinsate from the cleaning process must be collected and disposed of as hazardous waste along with the this compound.
- Container Puncturing: After thorough cleaning, the empty container should be punctured or otherwise rendered unusable to prevent reuse. It can then typically be disposed of in the appropriate solid waste stream, but confirm this with your local regulations.
4. Arranging for Pickup and Disposal:
- Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
- Documentation: Complete all necessary waste disposal paperwork as required by your institution and regulatory agencies.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling P-Tolyltrimethylsilane
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This guide provides immediate, essential safety and logistical information for p-tolyltrimethylsilane, a flammable and irritant organosilane compound. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Physicochemical and Hazard Data
A clear understanding of the properties of this compound is the foundation of its safe use. The following table summarizes key quantitative data.
| Property | Value |
| CAS Number | 3728-43-6[1][2] |
| Molecular Formula | C10H16Si[3][1] |
| Molecular Weight | 164.32 g/mol [3][1] |
| Appearance | Colorless to light yellow liquid[3][4] |
| Melting Point | 38°C[3][5] |
| Boiling Point | 92°C @ 33 mmHg[3] |
| Flash Point | 46°C[3] |
| Density | 0.865 g/cm³[3] |
| Water Solubility | Not miscible or difficult to mix in water[3] |
| GHS Hazard Statements | H226: Flammable liquid and vapourH315: Causes skin irritationH319: Causes serious eye irritation |
| Risk Statements | R10: FlammableR36/37/38: Irritating to eyes, respiratory system and skin[6] |
Operational Plan: Safe Handling Protocol
All procedures involving this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]
1. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over safety goggles when there is a risk of splashing.
-
Hand Protection: Neoprene or nitrile rubber gloves are recommended.[7] Inspect gloves for any signs of degradation or puncture before each use.
-
Skin and Body Protection: A flame-retardant lab coat must be worn over personal clothing that covers the entire body.[8] Closed-toe shoes are required at all times.[9]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with organic vapor cartridges should be used.
2. Handling Procedure:
-
Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, ensure that all containers and equipment are properly grounded and bonded.
-
Inert Atmosphere: While one source suggests no significant reaction with aqueous systems, it is best practice to handle organosilanes under an inert atmosphere (e.g., nitrogen or argon) to prevent any potential reactions with atmospheric moisture.
-
Dispensing: Use only non-sparking tools and equipment for transferring the liquid.[3] Dispense the smallest quantity necessary for the experiment.
-
Heating: Avoid heating this compound near open flames or other ignition sources. Use a heating mantle, sand bath, or oil bath with a temperature controller.
-
Spill Management: In the event of a spill, immediately evacuate the area and remove all ignition sources. Absorb the spill with a non-combustible material such as sand, earth, or vermiculite.[3] Place the absorbed material in a sealed, labeled container for disposal.
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure safety.
1. Waste Collection:
-
Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., gloves, absorbent pads), in a designated, clearly labeled, and sealed container.
-
Do not mix organosilane waste with other chemical waste streams unless compatibility has been confirmed.
2. Neutralization (for small quantities):
-
In a fume hood, dilute the waste this compound with an equal volume of an inert, anhydrous solvent (e.g., heptane or toluene).
-
Prepare a 5-10% aqueous solution of sodium bicarbonate in a large beaker equipped with a stirrer. The volume of the bicarbonate solution should be at least ten times that of the diluted organosilane solution.
-
Slowly add the diluted organosilane solution to the stirring sodium bicarbonate solution dropwise. Be prepared for potential effervescence and heat generation.
-
After the addition is complete, continue to stir the mixture for at least one hour to ensure the reaction is complete.
-
The neutralized aqueous solution can then be disposed of in accordance with local regulations for aqueous waste.
3. Large Quantities and Container Disposal:
-
For larger quantities of waste, consult your institution's environmental health and safety (EHS) office for guidance on disposal through a licensed waste disposal contractor.[3]
-
Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate should be collected and treated as hazardous waste. Puncture the container to prevent reuse before disposal.
Workflow for Safe Handling of this compound
The following diagram illustrates the logical steps for safely handling this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
- 1. This compound CAS#: 3728-43-6 [amp.chemicalbook.com]
- 2. This compound CAS#: 3728-43-6 [m.chemicalbook.com]
- 3. harwick.com [harwick.com]
- 4. benchchem.com [benchchem.com]
- 5. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 6. How to dispose of waste containing heptamethyltrisiloxane? - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]
- 7. benchchem.com [benchchem.com]
- 8. gz-supplies.com [gz-supplies.com]
- 9. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
